Technical Documentation Center

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol: A Technical Guide

Executive Summary Furan-based amino alcohols are highly privileged pharmacophores in modern drug discovery, frequently serving as bioisosteres for arylethanolamines in kinase inhibitors and beta-adrenergic modulators. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-based amino alcohols are highly privileged pharmacophores in modern drug discovery, frequently serving as bioisosteres for arylethanolamines in kinase inhibitors and beta-adrenergic modulators. The target molecule, 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol , presents a unique synthetic challenge: it requires the installation of a 1,2-amino alcohol motif while strictly preserving the labile 5-bromo substituent on the electron-rich furan ring. This halogen acts as a critical synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).

This whitepaper details a robust, highly chemoselective two-step synthetic workflow. By leveraging a base-catalyzed Henry (nitroaldol) reaction followed by a controlled transition-metal-boride reduction, this protocol bypasses the hydrodehalogenation risks inherent to standard catalytic hydrogenation.

Retrosynthetic Strategy & Pathway Design

The construction of the 1,2-amino alcohol moiety on a halogenated heterocycle demands strict chemocontrol. Traditional approaches, such as the formation and subsequent reduction of a cyanohydrin, often require harsh hydride sources (e.g., LiAlH₄) that can degrade the furan ring or cause over-reduction.

Instead, our retrosynthetic disconnection relies on the Henry (Nitroaldol) Reaction followed by a Chemoselective Aliphatic Nitro Reduction . This approach utilizes commercially available 5-bromofuran-2-carboxaldehyde and nitromethane, ensuring high atom economy and scalability.

SyntheticPathway SM 5-Bromofuran-2-carboxaldehyde + Nitromethane Int 1-(5-Bromofuran-2-yl)-2-nitroethan-1-ol SM->Int Et3N, THF, 0 °C to RT (Henry Reaction) Prod 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol Int->Prod NaBH4, NiCl2·6H2O MeOH, 0 °C to RT (Chemoselective Reduction)

Fig 1: Two-step synthetic pathway from 5-bromofuran-2-carboxaldehyde to the target amino alcohol.

Step 1: The Henry (Nitroaldol) Condensation

Mechanistic Causality

The Henry reaction involves the base-catalyzed nucleophilic addition of a nitronate anion to an aldehyde. For electron-rich, base-sensitive substrates like 5-bromofuran-2-carboxaldehyde, the choice of base is critical. Strong inorganic bases (e.g., NaOH) can trigger the Cannizzaro reaction or cause furan ring-opening polymerization. Therefore, a mild organic amine base—specifically Triethylamine (Et₃N)—is selected to reversibly deprotonate nitromethane without degrading the starting material .

Step-by-Step Protocol: Synthesis of 1-(5-Bromofuran-2-yl)-2-nitroethan-1-ol

This protocol is self-validating: the consumption of the aldehyde can be visually tracked via TLC (UV active) and confirmed by the disappearance of the distinct aldehyde proton (~9.5 ppm) in crude NMR.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromofuran-2-carboxaldehyde (10.0 mmol, 1.75 g) and anhydrous Tetrahydrofuran (THF, 50 mL).

  • Reagent Addition: Add nitromethane (50.0 mmol, 2.7 mL) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath under an inert argon atmosphere.

  • Catalyst Introduction: Dropwise, add Triethylamine (Et₃N, 2.0 mmol, 0.28 mL). The solution will transition from pale yellow to a deeper amber color, indicating the formation of the nitronate intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 12 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to neutralize the amine base. Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield the nitroalkanol intermediate as a yellow oil.

Step 2: Chemoselective Reduction of the Aliphatic Nitro Group

Mechanistic Causality

Reducing an aliphatic nitro group to a primary amine in the presence of an aryl halide is notoriously difficult. Standard catalytic hydrogenation (H₂ with Pd/C) will inevitably cause hydrodehalogenation, cleaving the C-Br bond. Zinc/HCl dissolving metal reductions are too harsh and will hydrolyze the furan ring.

The optimal solution is the NaBH₄/NiCl₂·6H₂O system . When NaBH₄ is added to NiCl₂, it rapidly reduces the nickel salt to form finely divided, amorphous Nickel Boride (Ni₂B) in situ. This black precipitate acts as a highly active, heterogeneous catalyst that facilitates the transfer of hydride species to the nitro group while remaining completely inert toward aryl halides . The reaction is mild, exothermic, and highly chemoselective .

ReductionMechanism Ni NiCl2·6H2O + NaBH4 Ni2B Active Catalyst: Ni2B (Black Precipitate) Ni->Ni2B Reduction in situ Adsorption Substrate Adsorption on Ni2B & Hydride Transfer Ni2B->Adsorption Nitro Aliphatic Nitro Group (-NO2) Nitro->Adsorption Amine Primary Amine (-NH2) Adsorption->Amine 6e- reduction Halogen Aryl Halide (C-Br) Remains Intact Adsorption->Halogen Chemoselectivity

Fig 2: Mechanism of chemoselective nitro reduction via in situ generated nickel boride (Ni2B).

Step-by-Step Protocol: Synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

This protocol is self-validating: the immediate formation of a jet-black precipitate and vigorous evolution of H₂ gas confirms the successful generation of the active Ni₂B catalyst.

  • Reaction Setup: Dissolve 1-(5-bromofuran-2-yl)-2-nitroethan-1-ol (5.0 mmol, 1.18 g) in HPLC-grade Methanol (40 mL) in a 250 mL round-bottom flask.

  • Catalyst Precursor Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 1.0 mmol, 0.24 g). Stir until the green salt is fully dissolved. Cool the flask to 0 °C.

  • In Situ Catalyst Generation & Reduction: Caution: Highly exothermic with rapid gas evolution. Slowly add Sodium Borohydride (NaBH₄, 30.0 mmol, 1.13 g) in small portions over 15 minutes. The solution will immediately turn jet-black, indicating the formation of Ni₂B.

  • Propagation: Remove the ice bath and stir at room temperature for 45 minutes. The reduction is complete when gas evolution ceases.

  • Workup: Filter the black suspension through a pad of Celite to remove the nickel boride catalyst. Wash the Celite pad with additional Methanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Dichloromethane (50 mL) and 1M aqueous NaOH (20 mL) to ensure the amine is in its free-base form. Extract the aqueous layer with CH₂Cl₂ (2 × 30 mL), dry over Na₂SO₄, and concentrate to yield the target amino alcohol.

Analytical Data & Validation

To ensure rigorous scientific validation, the synthesized 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol must be characterized using multi-nuclear NMR and High-Resolution Mass Spectrometry (HRMS). The preservation of the furan C-Br bond is confirmed by the isotopic pattern in the MS data and the specific chemical shifts of the furan ring protons.

Table 1: Expected Quantitative Spectral Data for Target Compound

Analytical TechniqueExpected Signal / ShiftStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 6.25 (d, J = 3.2 Hz, 1H)Furan C4-H (Adjacent to Bromine)
¹H NMR (400 MHz, CDCl₃)δ 6.20 (d, J = 3.2 Hz, 1H)Furan C3-H (Adjacent to Alkyl chain)
¹H NMR (400 MHz, CDCl₃)δ 4.65 (dd, J = 7.5, 4.2 Hz, 1H)CH -OH (Methine proton)
¹H NMR (400 MHz, CDCl₃)δ 3.10 – 2.95 (m, 2H)CH₂ -NH₂ (Methylene protons)
¹³C NMR (100 MHz, CDCl₃)δ 156.2, 121.5, 112.4, 109.1Furan carbons (C2, C5-Br, C4, C3)
¹³C NMR (100 MHz, CDCl₃)δ 68.4C H-OH
¹³C NMR (100 MHz, CDCl₃)δ 45.2C H₂-NH₂
HRMS (ESI-TOF)m/z 205.9811 [M+H]⁺C₆H₉BrNO₂⁺ (Matches ⁷⁹Br isotope)
HRMS (ESI-TOF)m/z 207.9791 [M+H]⁺C₆H₉BrNO₂⁺ (Matches ⁸¹Br isotope, 1:1 ratio)

References

  • Osby, J. O., & Ganem, B. (1985). Rapid and efficient reduction of aliphatic nitro compounds to amines. Tetrahedron Letters, 26(52), 6413-6416.[Link]

  • Setamdideh, D., et al. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2·4H2O System in Wet CH3CN. Oriental Journal of Chemistry, 27(3).[Link]

  • Cerisoli, L., Grilli, S., & Savoia, D. (2014). Evaluation of Structural Effects of Acyclic and Macrocyclic Ligands Derived from (R,R)-Cyclohexane-1,2-diamine in the Enantioselective Cu(II)-Catalyzed Henry Reaction. Letters in Organic Chemistry, 11(9), 705-711.[Link]

Exploratory

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol: A Technical Guide to Synthesis, Physicochemical Profiling, and Pharmacological Application

Executive Summary The compound 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol represents a highly specialized, rigidified pharmacophore building block. While specific enantiomers or proprietary library derivatives may lack a un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol represents a highly specialized, rigidified pharmacophore building block. While specific enantiomers or proprietary library derivatives may lack a universally publicized Chemical Abstracts Service (CAS) registry number (often conflated in automated databases with structural isomers like 4-bromo-5-(methoxymethyl)-3-methylisoxazole, CAS 2167449-36-5), the core structure is of immense value in medicinal chemistry.

Vicinal amino alcohols are a cornerstone in the development of bioactive molecules, often serving as critical pharmacophores in beta-adrenergic agonists and kinase inhibitors ([1]). The incorporation of a 5-bromofuran-2-yl moiety introduces unique halogen bonding capabilities and alters the metabolic profile compared to traditional phenyl rings, a strategy increasingly utilized in anti-aggregation and neuroprotective agents ([2]).

Physicochemical Profiling

Understanding the physicochemical properties of this building block is essential for predicting its behavior in biological systems and its reactivity during library synthesis.

PropertyValueStructural Implication
Chemical Name 2-Amino-1-(5-bromofuran-2-yl)ethan-1-olDefines the vicinal amino alcohol on a halogenated heterocycle.
Molecular Formula C6H8BrNO2Exact mass calculation for MS validation.
Molecular Weight 206.04 g/mol Low MW allows for downstream functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~66.5 ŲOptimal for membrane permeability; balances hydrophilicity and lipophilicity.
Hydrogen Bond Donors 3 (OH, NH2)Facilitates strong interactions with target protein backbone residues.
Hydrogen Bond Acceptors 4 (O, O, N, Br)The furan oxygen and bromine atom act as specialized acceptors/halogen bond donors.

Mechanistic Rationale in Drug Design

The architectural design of 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol is not arbitrary; it is engineered to exploit specific molecular interactions:

  • Bioisosterism & Metabolic Stability: The furan ring serves as a bioisostere for phenyl or pyrrole rings. It is electron-rich but sterically compact. The addition of the bromine atom at the 5-position blocks a major site of oxidative metabolism (CYP450-mediated ring opening or hydroxylation), thereby increasing the biological half-life of the resulting drug candidate.

  • Halogen Bonding (Sigma-Hole Interactions): The polarizability of the bromine atom creates a region of positive electrostatic potential (the sigma-hole) along the C-Br bond axis. This allows the molecule to form highly directional halogen bonds with Lewis bases (e.g., carbonyl oxygens) in the binding pockets of target proteins ([2]).

  • Vicinal Amino Alcohol Motif: This structural motif is a classic mimic of endogenous catecholamines. It is essential for anchoring the molecule within the orthosteric binding sites of G-protein coupled receptors (GPCRs), particularly beta-adrenergic receptors, or serving as a hinge-binding motif in ATP-competitive kinase inhibitors ([1]).

Synthetic Methodologies: A Self-Validating System

The synthesis of such furan-derived amino alcohols requires careful chemoselectivity to prevent dehalogenation during the reduction of intermediate nitroaldols ([3]). The protocol below utilizes a Henry reaction followed by a chemoselective nickel-boride catalyzed reduction.

SyntheticWorkflow A 5-Bromo-2-furaldehyde (Starting Material) B Nitromethane + Base (Henry Reaction) A->B  Nucleophilic  Addition C 1-(5-Bromofuran-2-yl)-2-nitroethan-1-ol (Intermediate) B->C  Nitroaldol  Condensation D Chemoselective Reduction (NiCl2 / NaBH4) C->D  Reduction E 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (Target Compound) D->E  Preserves C-Br  Bond

Figure 1: Chemoselective synthetic workflow for 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol.

Experimental Protocols

Step 1: Nitroaldol (Henry) Condensation
  • Objective: Synthesize 1-(5-bromofuran-2-yl)-2-nitroethan-1-ol.

  • Causality: Triethylamine acts as a mild base to deprotonate nitromethane, generating the nitronate anion which attacks the electrophilic aldehyde. Mild conditions are strictly required to prevent the polymerization of the sensitive furan ring.

  • Procedure:

    • Charge a flame-dried, argon-purged round-bottom flask with 5-bromo-2-furaldehyde (1.0 eq, 10 mmol) and anhydrous tetrahydrofuran (THF, 20 mL).

    • Add nitromethane (5.0 eq, 50 mmol) to the solution and cool the mixture to 0°C using an ice-water bath.

    • Add triethylamine (0.1 eq, 1 mmol) dropwise over 5 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

    • Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the nitro alcohol intermediate.

Step 2: Chemoselective Reduction
  • Objective: Reduce the aliphatic nitro group to a primary amine without cleaving the C-Br bond.

  • Causality: Standard catalytic hydrogenation (Pd/C, H₂) inevitably results in hydrodehalogenation, stripping the bromine from the furan ring ([3]). To circumvent this, NaBH₄ is used to reduce Ni(II) to nickel boride (Ni₂B) in situ. This finely divided black precipitate acts as a highly chemoselective catalyst, reducing the nitro group to an amine while leaving the aryl-halide bond intact.

  • Procedure:

    • Dissolve 1-(5-bromofuran-2-yl)-2-nitroethan-1-ol (1.0 eq, 5 mmol) and NiCl₂·6H₂O (0.2 eq, 1 mmol) in methanol (30 mL).

    • Cool the vividly green solution to 0°C.

    • Carefully add NaBH₄ (3.0 eq, 15 mmol) in small portions over 30 minutes. (Caution: Highly exothermic with vigorous H₂ gas evolution. The solution will immediately turn black, indicating the formation of Ni₂B.)

    • Stir the suspension at 0°C for 2 hours, monitoring completion via TLC (Ninhydrin stain for primary amines).

    • Filter the mixture through a pad of Celite to remove the nickel catalyst.

    • Concentrate the filtrate, redissolve in EtOAc, wash with 1M NaOH to break boron complexes, dry over Na₂SO₄, and evaporate to yield the crude 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol.

Pharmacological Application & Pathway Integration

Recent advances in click chemistry and triazole ring synthesis have further demonstrated the utility of bromofuran-derived amino alcohols in complex molecular architectures ([4]). When integrated into a larger scaffold, this compound acts as a potent modulator of receptor signaling.

SignalingPathway A Furan-based Amino Alcohol B Beta-Adrenergic Receptor (β-AR) A->B  Binding (H-bond &  Halogen Bond) C G_s Protein Activation B->C  Conformational  Change D Adenylyl Cyclase (AC) C->D  Stimulation E cAMP Production D->E  ATP Conversion F Protein Kinase A (PKA) Activation E->F  Downstream  Signaling

Figure 2: Pharmacological integration of the furan-based amino alcohol into the β-AR cascade.

References

  • Title: Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring Source: MDPI URL: [Link]

  • Title: Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggregation Source: Griffith University URL: [Link]

  • Title: Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation Source: ResearchGate URL: [Link]

  • Title: Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis Source: DiVA Portal URL: [Link]

Sources

Foundational

Comprehensive Purity Analysis and Method Development for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Executive Summary & Physicochemical Profiling The molecule 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is a highly functionalized, polar heterocyclic building block frequently utilized in the synthesis of triazoles and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The molecule 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is a highly functionalized, polar heterocyclic building block frequently utilized in the synthesis of triazoles and advanced pharmaceutical intermediates[1]. From an analytical perspective, this compound presents a triad of distinct chromatographic challenges:

  • High Polarity & Basicity: The vicinal amino alcohol moiety renders the molecule highly polar and basic (estimated pKa​≈9.0 ). In traditional reversed-phase liquid chromatography (RP-HPLC), this leads to poor retention and severe peak tailing due to secondary interactions with residual surface silanols on the silica support.

  • Chemical Sensitivity: The furan ring is susceptible to oxidative degradation and acid-catalyzed ring-opening.

  • Halogen Isotopic Signature: The bromine atom at the C5 position of the furan ring provides a highly diagnostic 1:1 isotopic cluster ( 79 Br and 81 Br) in mass spectrometry, which serves as an internal "isotopic tag" for tracking related impurities[2].

To establish a self-validating, stability-indicating purity method, we must abandon standard C18 methodologies. Instead, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) is the authoritative choice. HILIC provides superior retention for polar amines and eliminates the need for complex pre-column derivatization[3][4].

Chromatographic Strategy: The Causality of HILIC

In HILIC mode, the stationary phase is hydrophilic, and the mobile phase contains a high proportion of organic solvent (typically >70% acetonitrile) mixed with an aqueous buffer[4]. The retention mechanism relies on the partitioning of the analyte between the organic mobile phase and a water-enriched layer immobilized on the stationary phase.

Why Amide-HILIC over Bare Silica?

Bare silica columns often exhibit irreversible adsorption of primary amines. By utilizing an Amide-bonded stationary phase , we shield the underlying silanols and provide a neutral, highly polar surface that interacts with the hydroxyl and amino groups of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol via hydrogen bonding, ensuring symmetrical peak shapes.

Mobile Phase Causality

We utilize Ammonium Formate buffer adjusted to pH 3.5 .

  • Causality for Buffer Choice: Ammonium formate is volatile, ensuring perfect compatibility with Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Causality for pH 3.5: At pH 3.5, the primary amine is fully protonated ( NH3+​ ), maximizing its polarity and partitioning into the aqueous layer on the column. Simultaneously, pH 3.5 is mild enough to prevent the acid-catalyzed hydrolysis of the furan ring, a common artifact when using stronger acids like Trifluoroacetic acid (TFA).

HILIC_Workflow Start Initiate Method Development Phase1 Stationary Phase Selection (Amide-HILIC) Start->Phase1 Phase2 Mobile Phase Optimization (Buffer pH 3.5) Phase1->Phase2 Phase3 Gradient Elution Design (90% to 60% ACN) Phase2->Phase3 Eval Peak Shape & Retention Evaluation Phase3->Eval Opt1 Adjust Buffer Ionic Strength Eval->Opt1 Tailing / Poor k' Valid Method Validation (ICH Q2 Guidelines) Eval->Valid Asymmetry 0.9-1.2 Opt1->Phase2

Caption: HILIC method development workflow for polar basic amino alcohols.

Step-by-Step Methodologies

Every protocol below is designed as a self-validating system. By incorporating system suitability criteria directly into the workflow, the method verifies its own accuracy prior to sample analysis.

Protocol A: HILIC-UV/MS Purity Determination

1. Sample and Standard Preparation:

  • Diluent: Acetonitrile/Water (90:10, v/v). Causality: Dissolving the sample in a highly aqueous solvent would cause a solvent-mismatch upon injection into the HILIC column, leading to severe peak fronting. Matching the initial mobile phase prevents this.

  • Standard Solution: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (0.1 mg/mL).

  • Sample Solution: Prepare the API sample identically to achieve a nominal concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

2. Chromatographic Conditions:

  • Column: Waters XBridge Amide (2.1 mm x 100 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with Formic Acid.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 10.0 min: Linear gradient to 60% B (Elution phase)

    • 10.0 - 13.0 min: Hold at 60% B (Column wash)

    • 13.0 - 18.0 min: 90% B (Re-equilibration)

3. Detection (Orthogonal UV & MS):

  • UV Detection: 254 nm (Optimal for the conjugated furan system).

  • MS Detection: ESI Positive mode ( ESI+ ). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

Protocol B: Karl Fischer (KF) Moisture Analysis

Amino alcohols are notoriously hygroscopic due to the extensive hydrogen-bonding network formed by the vicinal -OH and -NH2 groups. Moisture acts as a "hidden impurity" that artificially lowers the assay value.

  • Step 1: Standardize the volumetric KF titrant using a certified water standard (10.0 mg/g). Self-validation: Recovery must be between 98.0% - 102.0%.

  • Step 2: Accurately weigh 100 mg of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol.

  • Step 3: Transfer rapidly into the titration vessel containing pre-neutralized dry methanol to minimize atmospheric moisture absorption.

  • Step 4: Titrate to the electrometric endpoint and calculate % w/w water.

Impurity Profiling & Structural Elucidation

Under stress conditions (ICH Q1A guidelines), 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol degrades through specific, predictable mechanistic pathways. The presence of the bromine atom is highly advantageous here; any impurity retaining the 79 Br/ 81 Br isotopic signature (m/z separated by 2 Da of equal intensity) definitively originates from the parent API[2].

Degradation Pathways

Degradation_Pathway API 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (m/z 206/208) ImpA Impurity A: Debromination (m/z 128) API->ImpA Reductive Stress ImpB Impurity B: Dehydration (m/z 188/190) API->ImpB Acidic/Thermal Stress ImpC Impurity C: Oxidation (m/z 222/224) API->ImpC Oxidative Stress

Caption: Primary degradation pathways of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol under stress conditions.

Quantitative Data Summary

The following table summarizes the expected retention behavior and mass spectrometric data for the API and its primary degradation products using the developed HILIC-MS method.

AnalyteRelative Retention Time (RRT)Precursor Ion [M+H]+ (m/z)Key Product Ions (m/z)Mechanism of Formation
Parent API 1.00206 / 208188, 190, 171N/A
Impurity A 0.85128110, 93Reductive debromination of the furan ring. Lacks isotopic cluster.
Impurity B 0.60188 / 190171, 145Acid-catalyzed elimination of H2​O from the side chain, forming an enamine.
Impurity C 1.25222 / 224204, 206, 186Oxidation of the furan ring (e.g., N-oxidation or furan ring-opening to dicarbonyls).

Note: In HILIC, less polar compounds elute earlier. Impurity B (dehydrated) loses the highly polar hydroxyl group, drastically reducing its hydrogen-bonding capacity with the stationary phase, resulting in an early elution time (RRT 0.60).

Conclusion

The purity analysis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol requires a departure from conventional reversed-phase techniques. By leveraging the causality of HILIC chromatography—specifically utilizing an Amide-bonded phase with an acidic ammonium formate buffer—we establish a robust, LC-MS compatible method that ensures the amine remains protonated while protecting the sensitive furan ring. Coupled with orthogonal moisture analysis and isotopic MS tracking, this framework provides a comprehensive, self-validating system for rigorous drug development and quality control.

References

  • Title: Mixed-Mode Chromatography—A Review Source: LCGC International URL: [Link]

  • Title: Synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives Source: Semantic Scholar URL: [Link]

  • Title: Synergistic nanoalloy PdCu/TiO2 catalyst for in situ hydrogenation of biomass-derived furfural at room temperature Source: RSC Advances URL: [Link]

Sources

Exploratory

Technical Guide: Characterization, Synthesis, and Applications of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Executive Summary 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (Chemical Formula: C6​H8​BrNO2​ ) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and medicinal chemistry. With a molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (Chemical Formula: C6​H8​BrNO2​ ) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and medicinal chemistry. With a molecular weight of 206.04 g/mol , this compound integrates two highly privileged pharmacophores: a halogenated furan ring and a β -amino alcohol moiety.

This technical whitepaper provides an in-depth analysis of the molecular weight characteristics, synthetic methodologies, and downstream applications of this compound. By establishing a self-validating experimental framework, this guide empowers researchers to synthesize, characterize, and utilize this intermediate with high scientific rigor.

Physicochemical Profiling & Molecular Weight Analysis

The molecular weight and exact mass of 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol are critical for stoichiometric calculations and mass spectrometric (MS) validation[1]. The presence of a bromine atom imbues the molecule with a distinct isotopic signature, which acts as a built-in diagnostic tool during characterization.

Bromine naturally occurs as two stable isotopes in a nearly 1:1 ratio: 79Br (50.69%) and 81Br (49.31%). Consequently, High-Resolution Mass Spectrometry (HRMS) will not show a single molecular ion peak, but rather a characteristic doublet separated by 2 atomic mass units (Da).

Elemental Composition & Mass Data
PropertyValueCausality / Significance
Chemical Formula C6​H8​BrNO2​ Defines the stoichiometry for downstream derivatization.
Average Molecular Weight 206.04 g/mol Used for bulk molarity and yield calculations.
Monoisotopic Mass ( 79Br ) 204.9738 DaThe exact mass of the lightest isotopologue; target for HRMS[1].
Isotopic Mass ( 81Br ) 206.9718 DaCreates the M+2 peak, confirming the retention of the bromine atom.
Hydrogen Bond Donors 3 (from -OH and -NH 2​ )Influences aqueous solubility and receptor binding affinity[1].
Hydrogen Bond Acceptors 4 (from O, N, and furan O)Key parameters for Lipinski’s Rule of 5 compliance[1].

Synthetic Methodology: The Henry Reaction Pathway

The synthesis of 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol requires a chemoselective approach. The most robust route involves a Henry (nitroaldol) reaction followed by a chemoselective reduction .

Mechanistic Rationale
  • C-C Bond Formation: 5-bromofuran-2-carbaldehyde is reacted with nitromethane. A mild base, such as triethylamine (TEA), is strictly chosen over strong bases (like NaOH) to prevent the Cannizzaro disproportionation of the non-enolizable furan aldehyde[2].

  • Chemoselective Reduction: The resulting 1-(5-bromofuran-2-yl)-2-nitroethan-1-ol must be reduced to the amine. Catalytic hydrogenation (e.g., H2​ with Pd/C) is explicitly avoided because it readily catalyzes the hydrodehalogenation of the C-Br bond. Instead, a dissolving metal reduction using Zinc dust and HCl (or SnCl2​ ) is employed to selectively reduce the aliphatic nitro group while preserving the aryl halide[3].

Synthesis A 5-Bromofuran-2-carbaldehyde + Nitromethane B 1-(5-Bromofuran-2-yl) -2-nitroethan-1-ol A->B Mild Base (TEA) Henry Reaction C 2-Amino-1-(5-bromofuran-2-yl) ethan-1-ol (MW: 206.04 g/mol) B->C Zn/HCl Chemoselective Reduction

Synthetic pathway for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol via Henry reaction.

Pharmacological & Synthetic Applications

The dual-functional nature of this molecule allows orthogonal synthetic trajectories without the need for complex protecting group strategies.

  • Transition-Metal Cross-Coupling: The C5-bromine atom is a prime candidate for Palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling reactions, allowing the introduction of diverse aryl or alkyl groups to the furan core[4].

  • Pharmacophore Derivatization: The β -amino alcohol is a privileged motif found in β -blockers and sphingosine analogs. It can be cyclized with phosgene equivalents (e.g., triphosgene) to form oxazolidinones, a critical class of antibacterial agents.

Applications Core 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol CrossCoupling Suzuki/Stille Coupling (C5-Aryl/Alkyl Furans) Core->CrossCoupling Pd Catalyst, R-B(OH)2 Derivatization Amine Derivatization (Oxazolidinones, Amides) Core->Derivatization Phosgene / Acyl Chlorides BOC N-Boc Protection (Building Block Storage) Core->BOC Boc2O, Base

Downstream synthetic applications of the 2-aminoethanol and 5-bromofuran moieties.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints.

Protocol A: Synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Step 1: Nitroaldol Addition

  • Dissolve 5-bromofuran-2-carbaldehyde (1.0 eq, 10 mmol) in neat nitromethane (10 mL)[3].

  • Add triethylamine (0.1 eq) dropwise at 0 °C. Stir at room temperature for 12 hours.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting aldehyde (UV active, stains yellow with 2,4-DNP) should disappear, replaced by a more polar spot (the nitro alcohol).

  • Concentrate under reduced pressure to yield the crude nitro alcohol.

Step 2: Chemoselective Reduction

  • Dissolve the crude 1-(5-bromofuran-2-yl)-2-nitroethan-1-ol in ethanol (50 mL).

  • Cool to 0 °C and add 6 M HCl (15 mL) dropwise.

  • Gradually add Zinc powder (5.0 eq) in small portions to maintain the temperature below 15 °C[3]. Stir for 2 hours.

  • Validation Check: Monitor via TLC. The nitro compound will disappear. The product amine will remain at the baseline in standard non-polar solvents and will stain bright purple/pink when heated with a Ninhydrin dip.

  • Filter through Celite to remove zinc salts. Basify the filtrate with 1M NaOH to pH 10, extract with EtOAc ( 3×30 mL), dry over Na2​SO4​ , and concentrate.

Protocol B: LC-HRMS Validation of Molecular Weight
  • Prepare a 1 μ g/mL solution of the synthesized compound in LC-MS grade Methanol.

  • Inject 2 μ L into an LC-HRMS system equipped with an Electrospray Ionization (ESI) source operating in positive mode.

  • Validation Check: Analyze the mass spectrum for the [M+H]+ adduct.

    • You must observe a distinct 1:1 doublet at m/z 205.981 ( 79Br ) and m/z 207.979 ( 81Br ).

    • The presence of this exact doublet confirms the molecular weight of 206.04 g/mol and proves that the C-Br bond survived the reduction step intact.

References

  • PubChem Database. "2-Aminohydroquinone hydrobromide" (Reference for exact mass and physicochemical calculations of the C6H8BrNO2 formula). National Center for Biotechnology Information. Available at:[Link]

  • Google Patents. "CA2841458A1 - Tricyclic heterocyclic compounds and jak inhibitors" (Protocol standard for Zn/HCl reduction of nitroalkanes in the presence of halogens).
  • ResearchGate. "Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles" (Application of transition-metal cross-coupling on bromofurans). Available at: [Link]

Sources

Foundational

Engineering Furan Scaffolds: A Comprehensive Technical Guide to Bromofuran Derivatives

Executive Summary Bromofuran derivatives—most notably 3-bromofuran, 2,5-dibromofuran, and 3-bromo-2-iodofuran—are indispensable structural motifs in modern organic synthesis, materials science, and pharmaceutical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromofuran derivatives—most notably 3-bromofuran, 2,5-dibromofuran, and 3-bromo-2-iodofuran—are indispensable structural motifs in modern organic synthesis, materials science, and pharmaceutical development[1][2]. The strategic placement of the bromine atom on the electron-rich furan ring enables precise functionalization through metal-halogen exchange and transition-metal-catalyzed cross-coupling[1][3]. This whitepaper synthesizes current literature, mechanistic rationales, and field-proven protocols to guide researchers in the synthesis and downstream application of these critical scaffolds.

Mechanistic Foundations: The Regioselectivity Challenge

Understanding the innate reactivity of the furan ring is critical for designing successful synthetic routes. Furan is a highly electron-rich heteroaromatic system. When subjected to electrophilic aromatic substitution (e.g., direct bromination), the reaction preferentially occurs at the highly reactive C2 and C5 positions. This regioselectivity is driven by the stabilization of the intermediate carbocation by the adjacent oxygen heteroatom[4].

Consequently, direct bromination of furan overwhelmingly yields 2-bromofuran or 2,5-dibromofuran[4][5]. To access the highly valuable 3-bromofuran , researchers must circumvent this innate reactivity. Historically, this was achieved via the decarboxylation of 3-bromofuroic acid[1]. Modern, higher-yielding approaches utilize protective group strategies (such as Diels-Alder cycloaddition to temporarily block the C2/C5 positions) or low-temperature metal-halogen exchange starting from 3,4-dibromofuran[1].

G N1 3,4-Dibromofuran (Starting Material) N2 Cooling to -78 °C (Dry Ice/Acetone) N1->N2 N3 Metal-Halogen Exchange (n-BuLi addition) N2->N3 Regioselective activation N4 Proton Quenching (MeOH or H2O) N3->N4 Trapping intermediate N5 3-Bromofuran (Target Scaffold) N4->N5 Distillation

Workflow for the regioselective synthesis of 3-bromofuran via metal-halogen exchange.

Functionalization via Cross-Coupling in Drug Development

Bromofurans serve as premier electrophiles in cross-coupling reactions, allowing for the rapid assembly of complex bis(heterocyclic) frameworks prevalent in active pharmaceutical ingredients (APIs).

Palladium-Catalyzed C-H Arylation

The C-Br bond in 3-bromofuran can be selectively preserved while activating adjacent C-H bonds. Using a phosphine-free Pd(OAc)₂/KOAc system in DMA, researchers have achieved direct C2-arylation of 3-bromofuran[6]. This methodology allows for the synthesis of complex 2,3,5-triarylfurans via a sequential C2–H bond arylation, followed by a Suzuki reaction at the C3-Br position, and a final C5–H bond arylation[6].

Nickel-Catalyzed Suzuki-Miyaura in Green Solvents

To address the toxicity and high cost of palladium in pharmaceutical manufacturing, Nickel-catalyzed Suzuki-Miyaura couplings have emerged as a robust alternative[7][8]. Utilizing the air-stable pre-catalyst NiCl₂(PCy₃)₂ in environmentally friendly green solvents like 2-methyltetrahydrofuran (2-Me-THF) or tert-amyl alcohol, 3-bromofuran smoothly undergoes cross-coupling with aryl boronic acids[7]. This method is highly tolerant of heteroatoms and is scalable to multi-gram quantities[7][8].

G Pd0 Ni(0) Active Catalyst (from NiCl2(PCy3)2) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 3-Bromofuran TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Prod Cross-Coupled Furan Derivative RedElim->Prod Product Release

Nickel-catalyzed Suzuki-Miyaura cross-coupling cycle for bromofuran functionalization.

Quantitative Data Summary

The following table summarizes the comparative reaction conditions and yields for the functionalization of bromofuran derivatives across different catalytic systems:

Coupling MethodCatalyst SystemSolventTemp (°C)Yield RangeKey Advantage / Causality
Pd-Catalyzed C-H Arylation Pd(OAc)₂ / KOAcDMA12060–85%Phosphine-free system; enables direct C-H functionalization prior to C-Br activation[6].
Ni-Catalyzed Suzuki NiCl₂(PCy₃)₂ / K₃PO₄2-Me-THF60–6670–97%Utilizes earth-abundant metals and green solvents; highly scalable for API synthesis[7][8].
Pd-Catalyzed Suzuki Pd(PPh₃)₄ / K₂CO₃Toluene/H₂O80–9565–90%High reliability for synthesizing complex optoelectronic materials (e.g., F101) from 2,5-dibromofuran[2].

Self-Validating Experimental Protocols

As an Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in causality checks to ensure experimental integrity.

Protocol A: Regioselective Synthesis of 3-Bromofuran via Metal-Halogen Exchange[1]

Causality Check: Maintaining a strict -78 °C environment is critical. At higher temperatures, the highly reactive organolithium intermediate can undergo unwanted ring-opening or poly-metalation side reactions.

  • Setup: Flame-dry a Schlenk flask under an inert argon atmosphere to eliminate moisture. Charge the flask with 3,4-dibromofuran (1.0 equiv) dissolved in anhydrous THF.

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to -78 °C.

  • Exchange: Add n-butyllithium (1.05 equiv) dropwise via a syringe pump. Stir for 1 hour to ensure complete mono-metal-halogen exchange.

  • Quenching: Rapidly add a proton source (e.g., anhydrous methanol) to trap the organolithium species, forming 3-bromofuran.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the organic layer, wash with saturated brine to remove lithium salts, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via fractional distillation to yield pure 3-bromofuran.

Protocol B: Ni-Catalyzed Suzuki-Miyaura Coupling of 3-Bromofuran[7][8]

Causality Check: The use of 2-Me-THF replaces toxic traditional solvents like DMF, aligning with green chemistry principles while perfectly maintaining the solubility of the non-polar Ni-catalyst complex.

  • Setup: In a nitrogen-filled glovebox, charge a reaction vial with 3-bromofuran (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add 1–5 mol% of the NiCl₂(PCy₃)₂ pre-catalyst.

  • Solvent: Suspend the solid mixture in thoroughly degassed 2-Me-THF to prevent catalyst oxidation.

  • Reaction: Seal the vial, remove it from the glovebox, and heat to 60 °C. Monitor the reaction progress via GC-MS. The disappearance of the 3-bromofuran peak validates reaction completion (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of silica gel (eluting with ethyl acetate) to remove the nickel catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the target biaryl compound via flash column chromatography.

References

  • Ramgren, S. D., et al. "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." Organic Letters / National Institutes of Health (NIH). URL: [Link]

  • NTU School of Physical and Mathematical Sciences. "Facile Synthesis of a Furan–Arylamine Hole-Transporting Material for High-Efficiency, Mesoscopic Perovskite Solar Cells." NTU SPMS. URL: [Link]

Sources

Exploratory

The Discovery and Development of Novel Furan-Containing Amino Alcohols: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds. Over 30% of small-molecule drugs approved by the FDA contain amino acid or amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small molecules relies heavily on privileged scaffolds. Over 30% of small-molecule drugs approved by the FDA contain amino acid or amino alcohol residues [1]. By coupling the versatile β- or γ-amino alcohol backbone with a furan heterocycle, researchers can access a unique chemical space. This technical guide explores the structural rationale, asymmetric synthetic methodologies, and biological evaluations of novel furan-containing amino alcohols, providing actionable, self-validating protocols for preclinical development.

The Furan-Amino Alcohol Pharmacophore: Structural Rationale

The strategic incorporation of a furan ring adjacent to an amino alcohol moiety is driven by precise physicochemical causality:

  • Bioisosterism and Electronics: The furan ring acts as a bioisostere for phenyl and pyrrole rings. However, its oxygen heteroatom provides unique lone-pair electron density, enabling it to act as a weak hydrogen-bond acceptor. This alters the molecule's dipole moment and lipophilicity (LogP), often enhancing cellular permeability compared to its phenyl analogs.

  • Chirality and Target Engagement: The amino alcohol motif inherently introduces one or more chiral centers. The spatial arrangement of the hydroxyl (-OH) and amine (-NH₂) groups allows for bidentate coordination with metalloenzymes or the formation of highly specific hydrogen-bonding networks within kinase hinge regions.

  • Natural Precedents: The viability of this scaffold is validated by nature. For instance, , a naturally occurring furan-containing amino acid derivative, exhibits potent antibacterial properties by selectively inhibiting isoleucyl-tRNA synthetase [2]. Furthermore, recent advancements in photochemistry have enabled the synthesis of complex γ-amino alcohols via energy transfer-enabled Brook rearrangements, underscoring the high demand for these motifs in bioactive compound libraries [3].

Synthetic Methodologies: Dynamic Kinetic Asymmetric Hydrogenation (DKR)

To evaluate the true biological potential of furan-containing amino alcohols, enantiopure samples are mandatory. Traditional resolution of racemic mixtures wastes 50% of the material. Instead, we employ Dynamic Kinetic Asymmetric Hydrogenation (DKR) of α-amino ketones using chiral Iridium catalysts.

As demonstrated by , Ir-f-phamidol-catalyzed DKR allows for the divergent construction of chiral amino alcohols with near-perfect enantioselectivity (>99% ee) and diastereoselectivity (>99:1 dr) [4].

Protocol: Ir-Catalyzed DKR of Furan-Derived α-Amino Ketones

This protocol is designed as a self-validating system; the stereochemical outcome directly validates the catalyst's structural integrity and the reaction conditions.

  • Catalyst Activation (Glovebox): Dissolve the Ir-(S)-f-phamidol precatalyst (1.0 mol%) and a mild base (e.g., t-BuOK) in anhydrous tetrahydrofuran (THF).

    • Causality: The base is critical; it facilitates the continuous in situ racemization of the unreactive enantiomer of the starting α-amino ketone via an enol intermediate, ensuring a theoretical yield of 100%.

  • Substrate Loading: Add the furan-derived α-amino ketone (1.0 equiv) to the reaction vial.

    • Causality: The ketone must possess an adjacent enolizable proton to allow the base-catalyzed racemization required for DKR.

  • Hydrogenation: Transfer the vial to a high-pressure reactor, purge with H₂ gas, and pressurize to 50 atm. Stir at room temperature (25 °C) for 12–24 hours.

    • Causality: High H₂ pressure ensures the rate of asymmetric hydrogenation outcompetes any background decomposition. Maintaining room temperature preserves the rigid transition state dictated by the chiral ligand, maximizing enantioselectivity.

  • Workup & Validation: Vent the H₂ gas safely. Concentrate the crude mixture under reduced pressure. Purify via silica gel flash chromatography. Immediately validate the enantiomeric excess via Chiral HPLC and the diastereomeric ratio via ¹H-NMR.

Biological Evaluation & Mechanisms of Action

Furan-containing amino alcohols have demonstrated broad-spectrum cytotoxicity against human cancer cell lines. The furan ring is not merely a structural spacer; it actively enhances target affinity.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the comparative cytotoxicity (IC₅₀) of a novel furan-amino alcohol (FAP-31) against its non-furan phenyl analogue (PAP-31) and a Doxorubicin control.

CompoundMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
FAP-31 (Furan) 12.5 ± 1.118.2 ± 1.515.8 ± 1.3
PAP-31 (Phenyl Analogue) 45.7 ± 3.962.1 ± 5.458.4 ± 4.8
Doxorubicin (Control) 0.8 ± 0.071.2 ± 0.10.9 ± 0.08

Data Interpretation: The substitution of a phenyl ring with a furan ring (FAP-31 vs. PAP-31) results in a ~3.5-fold increase in potency across all tested cell lines, validating the furan moiety as a critical pharmacophoric element.

Mechanistic Pathway: Apoptosis Induction

Mechanistic studies reveal that these compounds induce G2/M phase cell cycle arrest and trigger apoptosis via the intrinsic mitochondrial pathway.

Pathway Furan Furan-Amino Alcohol p53 p53 Upregulation Furan->p53 Activates Bax Bax Upregulation p53->Bax Promotes Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibits Mito Mitochondrial Membrane Depolarization Bax->Mito Pores form Bcl2->Mito Prevents CytoC Cytochrome C Release Mito->CytoC Releases Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves Apoptosis Apoptosis (G2/M Arrest) Casp3->Apoptosis Execution

Fig 1. Mechanistic signaling pathway of furan-amino alcohol-induced apoptosis via mitochondrial axis.

Preclinical Workflow & Self-Validating Systems

To systematically advance novel furan-containing amino alcohols from bench to bedside, a rigorous, self-validating workflow must be established. In this system, every downstream biological result acts as a feedback loop to refine upstream chemical synthesis.

Workflow Synth Chemical Synthesis (Grignard/DKR) Purif Purification (Column/HPLC) Synth->Purif Crude Char Characterization (NMR, HRMS) Purif->Char Pure Cpd Char->Synth Feedback InVitro In Vitro Assays (MTT, MIC) Char->InVitro Validated InVivo In Vivo Models (Xenograft) InVitro->InVivo Lead Cpd

Fig 2. Self-validating preclinical workflow for furan-containing amino alcohol drug discovery.

Protocol: MTT Cell Viability Assay (In Vitro Validation)
  • Cell Seeding: Seed cancer cells (e.g., A549) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

    • Causality: A 24-hour incubation allows cells to adhere to the plate and re-enter the logarithmic phase of growth, ensuring they are metabolically active and susceptible to drug intervention.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized furan-amino alcohol (0.1 µM to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality: Only viable cells possess active mitochondrial succinate dehydrogenases capable of cleaving the yellow tetrazolium ring into insoluble purple formazan crystals. This provides a direct, quantifiable correlation between color intensity and cell viability.

  • Solubilization & Measurement: Remove the media, dissolve the formazan crystals in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader.

Conclusion

Furan-containing amino alcohols represent a highly versatile and potent class of therapeutic agents. By leveraging advanced synthetic techniques like Dynamic Kinetic Asymmetric Hydrogenation (DKR), researchers can efficiently access enantiopure libraries of these compounds. When coupled with rigorous, self-validating preclinical workflows, the unique electronic and steric properties of the furan-amino alcohol pharmacophore can be fully exploited to develop next-generation anticancer and antimicrobial therapeutics.

References

  • Laskar, R., Dutta, S., Spies, J. C., Mukherjee, P., Rentería-Gómez, Á., Thielemann, R. E., Daniliuc, C. G., Gutierrez, O., & Glorius, F. (2024). γ-Amino Alcohols via Energy Transfer Enabled Brook Rearrangement. Journal of the American Chemical Society, 146(15), 10899-10907.[Link] [3]

  • Rohokale, R., & Mane, R. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Organics, 5(4), 472-492.[Link] [2]

  • Liu, R., Ding, X., Lang, Q., Chen, G.-Q., & Zhang, X. (2025). Enantioselective and divergent construction of chiral amino alcohols and oxazolidin-2-ones via Ir-f-phamidol-catalyzed dynamic kinetic asymmetric hydrogenation. Chinese Chemical Letters, 36(3), 110037.[Link] [4]

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol as a Versatile Synthon in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic utility of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, a promising yet under-e...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, a promising yet under-explored building block in organic synthesis. The furan scaffold is a cornerstone in medicinal chemistry, and when functionalized with both an amino alcohol and a reactive bromine handle, it presents a unique opportunity for the construction of diverse and complex molecular architectures. This document outlines plausible synthetic routes to the title compound, details its potential applications in derivatization and cross-coupling reactions, and provides protocols for the synthesis of advanced heterocyclic systems. The causality behind experimental choices is explained, and all protocols are designed to be self-validating based on established chemical principles.

Introduction: The Strategic Value of a Multifunctional Furan Building Block

Furan-containing compounds are prevalent in a wide array of pharmacologically active agents, prized for their unique electronic and steric properties which can enhance binding affinity, selectivity, and pharmacokinetic profiles.[1] The amino alcohol moiety is another critical pharmacophore, integral to the structure of numerous natural products and active pharmaceutical ingredients (APIs), where its stereochemistry is often crucial for biological activity.[2][3]

The subject of this guide, 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, synergistically combines these two key features with a synthetically versatile bromine atom at the C5 position of the furan ring. This bromine atom serves as a valuable "handle" for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.[2][4] This trifecta of functional groups—the amino alcohol for biological interaction and derivatization, the furan core as a privileged scaffold, and the bromo-substituent for molecular diversification—makes this compound a highly attractive starting material for generating libraries of novel compounds for drug discovery and materials science.

Proposed Synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

A plausible and efficient multi-step synthesis of the title compound is proposed, starting from the readily available 2-acetylfuran. The pathway involves a selective bromination, followed by α-bromination, nucleophilic substitution with an amine source, and subsequent reduction.

Synthetic_Pathway A 2-Acetylfuran B 2-Acetyl-5-bromofuran A->B  NBS, DMF   C 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one B->C  CuBr2, EtOAc/CHCl3   D 2-Azido-1-(5-bromofuran-2-yl)ethan-1-one C->D  NaN3, Acetone/H2O   E 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol D->E  NaBH4, THF/H2O  

Caption: Proposed synthetic pathway to 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol.

Protocol 2.1: Synthesis of 2-Acetyl-5-bromofuran

The C5 position of the furan ring is highly susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is an effective and easy-to-handle reagent for the selective bromination of furan rings.[4][5][6]

  • Reagents: 2-Acetylfuran, N-Bromosuccinimide (NBS), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylfuran (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-acetyl-5-bromofuran.

Protocol 2.2: Synthesis of 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one

The α-position of the acetyl group can be brominated using various reagents. Copper(II) bromide is an effective and less hazardous alternative to liquid bromine.

  • Reagents: 2-Acetyl-5-bromofuran, Copper(II) Bromide (CuBr₂), Ethyl acetate, Chloroform.

  • Procedure:

    • To a solution of 2-acetyl-5-bromofuran (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add CuBr₂ (2.2 eq).

    • Reflux the mixture with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the black CuBr₂ and the formation of white CuBr.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the copper salts.

    • Wash the Celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity for the next step, or it can be purified by recrystallization or column chromatography.

Protocol 2.3 & 2.4: Synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

This two-step, one-pot procedure involves the formation of an α-azido ketone followed by a simultaneous reduction of both the azide and ketone functionalities. This approach avoids the isolation of the potentially unstable α-amino ketone.

  • Reagents: 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one, Sodium Azide (NaN₃), Sodium Borohydride (NaBH₄), Acetone, Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve the crude 2-bromo-1-(5-bromofuran-2-yl)ethan-1-one (1.0 eq) in a 3:1 mixture of acetone and water.

    • Add sodium azide (1.5 eq) and stir the mixture at room temperature for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Carefully concentrate the mixture under reduced pressure to remove the acetone.

    • Extract the aqueous residue with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude 2-azido-1-(5-bromofuran-2-yl)ethan-1-one.

    • Caution: Azide compounds can be explosive. Handle with care and avoid heating.

    • Dissolve the crude azido ketone in a 4:1 mixture of THF and water and cool to 0 °C.

    • Add sodium borohydride (3.0 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol.

Applications in Organic Synthesis

The unique combination of functional groups in 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol makes it a versatile precursor for a wide range of more complex molecules.

Derivatization of the Amino Alcohol Moiety

The primary amine and secondary alcohol can be readily derivatized to generate libraries of compounds for structure-activity relationship (SAR) studies. Common derivatization methods include acylation, alkylation, and sulfonylation.[7]

Derivative TypeReagent ExampleFunctional Group Targeted
Amide Acetyl Chloride, Benzoyl ChloridePrimary Amine
Ester Acetic Anhydride, Propionyl ChlorideSecondary Alcohol
Carbamate Boc-Anhydride (Boc₂O)Primary Amine
Sulfonamide p-Toluenesulfonyl ChloridePrimary Amine
Ether Methyl Iodide (with base)Secondary Alcohol
Protocol 3.1.1: Representative N-Acetylation
  • Reagents: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, Acetyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the amino alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.2 eq).

    • Add acetyl chloride (1.1 eq) dropwise.

    • Stir at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry over Na₂SO₄, concentrate, and purify by chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is ideal for introducing molecular diversity via well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[4][8][9][10] This allows for the facile synthesis of aryl-, vinyl-, and alkynyl-substituted furan derivatives.

Cross_Coupling cluster_0 Suzuki Coupling cluster_1 Heck Coupling cluster_2 Sonogashira Coupling Suzuki_Product 5-Aryl Derivative Suzuki_Reagent Ar-B(OH)2 Heck_Product 5-Alkenyl Derivative Heck_Reagent Alkene Sonogashira_Product 5-Alkynyl Derivative Sonogashira_Reagent Alkyne Start 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol Start->Suzuki_Product  Pd Catalyst, Base   Start->Heck_Product  Pd Catalyst, Base   Start->Sonogashira_Product  Pd/Cu Catalyst, Base  

Caption: Diversification via Palladium-catalyzed cross-coupling reactions.

Protocol 3.2.1: Representative Suzuki-Miyaura Coupling
  • Reagents: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (N-protected, e.g., with a Boc group), Arylboronic Acid, Pd(PPh₃)₄, Potassium Carbonate (K₂CO₃), Dioxane, Water.

  • Procedure:

    • To a degassed solution of the N-Boc protected amino alcohol (1.0 eq) and the arylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add K₂CO₃ (2.5 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Heat the mixture at 80-90 °C under an inert atmosphere (e.g., Argon) for 6-12 hours.

    • Cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

    • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if desired.

Synthesis of Fused Heterocyclic Systems: Furo[2,3-b]pyridines

2-Aminofurans are valuable precursors for the synthesis of fused heterocyclic systems.[1] Specifically, they can undergo condensation reactions with 1,3-dicarbonyl compounds or their equivalents to form furo[2,3-b]pyridines, a scaffold of growing interest in medicinal chemistry.[11][12][13]

Protocol 3.3.1: Friedländer Annulation for Furo[2,3-b]pyridine Synthesis
  • Reagents: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, Cyclohexanone (as an example dicarbonyl equivalent), p-Toluenesulfonic acid (pTSA), Acetic Acid.

  • Procedure:

    • In a round-bottom flask, combine the amino alcohol (1.0 eq), cyclohexanone (1.5 eq), and p-toluenesulfonic acid monohydrate (2.0 eq) in glacial acetic acid.

    • Stir the mixture under reflux for 6-8 hours. The reaction involves an initial condensation followed by cyclization and aromatization (via oxidation, which can occur in situ, or may require an oxidant).

    • Cool the reaction mixture and concentrate it in vacuo.

    • Dissolve the residue in chloroform or ethyl acetate, wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate.

    • Purify the resulting furo[2,3-b]pyridine derivative by column chromatography.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Organolithium Reagents (if used in alternative syntheses): Pyrophoric and react violently with water. Must be handled under an inert atmosphere by trained personnel.[14]

  • Sodium Azide: Highly toxic and can form explosive heavy metal azides. Use with extreme caution.

  • Palladium Catalysts: Can be toxic and should be handled with care.

Conclusion

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol represents a highly versatile and valuable building block for modern organic synthesis. Its strategic combination of a biologically relevant amino alcohol, a privileged furan core, and a synthetically tractable bromine handle provides a powerful platform for the rapid generation of diverse and novel chemical entities. The protocols and applications detailed in this guide, based on well-established chemical principles, offer a roadmap for researchers to unlock the full potential of this synthon in the fields of medicinal chemistry and materials science.

References

  • BenchChem. (2025). The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2,4-Dibromofuran as a Versatile Building Block in Organic Synthesis. BenchChem.
  • ResearchGate. (n.d.). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans.
  • BenchChem. (2025). discovery and synthesis of chiral amino alcohols. BenchChem.
  • Academia.edu. (n.d.). (PDF) A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines. Academia.edu.
  • R Discovery. (1966).
  • PMC. (n.d.). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.
  • Chemia. (2022). A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2)
  • PMC. (2018).
  • RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing.
  • DiVA. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA.
  • Your Formula. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Your Formula.
  • ResearchGate. (2023). (PDF) Application of N -Bromosuccinimide in Carbohydrate Chemistry.
  • INIS-IAEA. (2025). Bromination of 2-acetylfuran with n-bromosuccinimide. INIS-IAEA.
  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Lumen Learning.
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
  • Bentham Science Publishers. (2023).
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF.
  • ResearchGate. (n.d.). 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Representative methods to generate organolithiums.
  • Scribd. (n.d.). Synthesis of 2 Aminofurans and 2 Aminothiophenes | PDF | Chemical Reactions. Scribd.
  • Organic Chemistry Data. (n.d.). organolithium reagents 1.
  • Google Patents. (n.d.). EP1939191A1 - Furan derivatives, method of synthesis and uses thereof.
  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents.
  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. Chemistry LibreTexts.
  • BenchChem. (2025). Synthesis of 1-(Furan-2-yl)ethanol from Furfural: A Technical Guide. BenchChem.
  • PMC. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC.
  • ResearchGate. (n.d.). (PDF) Synthesis of Some 3-Furylamine Derivatives.
  • MDPI. (2023).

Sources

Application

Application of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that serve as a foundation for diverse and potent therapeutic agent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Novel Therapeutics

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that serve as a foundation for diverse and potent therapeutic agents is of paramount importance. The furan ring, a five-membered aromatic heterocycle, and the amino alcohol moiety are two such "privileged structures" that are recurrent motifs in a multitude of clinically approved drugs and biologically active compounds.[1][] The title compound, 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, synergistically combines these two key pharmacophores, presenting itself as a highly versatile and promising building block for the synthesis of novel drug candidates across various therapeutic areas.

The furan nucleus is recognized for its ability to act as a bioisostere for phenyl rings, often enhancing metabolic stability and modulating receptor interactions.[3][4] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] Similarly, the amino alcohol functional group is a cornerstone in many pharmaceuticals, contributing to crucial hydrogen bonding interactions with biological targets and influencing the physicochemical properties of the molecule.[7][8]

This technical guide provides an in-depth exploration of the potential applications of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol in medicinal chemistry. We will delve into its role as a bifunctional scaffold, providing detailed protocols for its derivatization and outlining strategies for the development of novel therapeutic agents.

Strategic Importance of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol in Drug Design

The unique structural features of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol offer multiple avenues for chemical modification, making it an ideal starting point for the generation of diverse chemical libraries.

  • The Bromine Handle: The bromine atom at the 5-position of the furan ring is a key functional group for introducing molecular diversity. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. This enables the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with a specific biological target.

  • The Amino Alcohol Moiety: The primary amine and the secondary alcohol groups provide sites for a plethora of chemical transformations. The amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce various side chains. The hydroxyl group can be esterified, etherified, or oxidized, further expanding the accessible chemical space. The stereocenter at the carbinol carbon also introduces the possibility of chiral separations and the synthesis of stereochemically pure derivatives, which is often crucial for biological activity.

The combination of these features in a single, relatively simple molecule makes 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol a powerful tool for lead discovery and optimization.

Synthetic Strategies and Protocols

Protocol 1: Synthesis of the Core Scaffold: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

This protocol outlines a two-step synthesis starting from 5-bromofuran-2-carbaldehyde.

Step 1: Synthesis of 2-Azido-1-(5-bromofuran-2-yl)ethan-1-ol

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromofuran-2-carbaldehyde (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add sodium cyanide (1.1 equivalents) followed by the dropwise addition of a solution of trimethylsilyl azide (1.2 equivalents) in THF.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Step 2: Reduction of the Azide to the Primary Amine

  • Reaction Setup: Dissolve the 2-azido-1-(5-bromofuran-2-yl)ethan-1-ol intermediate (1 equivalent) in methanol in a round-bottom flask.

  • Reduction: Add palladium on carbon (10 mol%) to the solution.

  • Hydrogenation: Place the flask under a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired product, 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol.

Diagram of Synthetic Workflow

G A 5-Bromofuran-2-carbaldehyde reagent1 1. NaCN, TMS-N3 2. THF/H2O A->reagent1 B 2-Azido-1-(5-bromofuran-2-yl)ethan-1-ol reagent2 H2, Pd/C Methanol B->reagent2 C 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol reagent1->B reagent2->C

Caption: Synthetic route to 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol.

Application in the Synthesis of Bioactive Molecules

The strategic functionalization of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol can lead to the discovery of novel compounds with potential therapeutic applications in various fields.

Anticancer Agents

The furan scaffold is present in several compounds with demonstrated anticancer activity.[4][9] By leveraging the bromine atom, novel derivatives can be synthesized and screened for their cytotoxic effects.

Protocol 2: Synthesis of Aryl-Substituted Furan Derivatives via Suzuki Coupling

  • Reaction Setup: To a microwave vial, add 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (1 equivalent), the desired aryl boronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and a suitable phosphine ligand (e.g., SPhos, 0.1 equivalents).

  • Addition of Base and Solvent: Add potassium carbonate (2 equivalents) and a mixture of dioxane and water (4:1 v/v).

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

Table 1: Hypothetical Anticancer Activity of Synthesized Derivatives

Compound IDR-group (at C5 of furan)Cell LineIC50 (µM)
Parent BrMCF-7>100
DERIV-01 PhenylMCF-725.4
DERIV-02 4-FluorophenylMCF-712.8
DERIV-03 3-PyridylMCF-78.5
Antimicrobial Agents

Furan-containing compounds have a long history as antimicrobial agents.[1][5] The amino group of the title compound can be derivatized to explore new antimicrobial leads.

Protocol 3: N-Acylation of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

  • Reaction Setup: Dissolve 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution.

  • Acylation: Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and separate the organic layer.

  • Purification: Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by recrystallization or column chromatography.

Diagram of Derivatization Strategies

G cluster_0 Core Scaffold cluster_1 Derivatization Pathways A 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol B Suzuki Coupling (at C5-Br) A->B C N-Acylation (at -NH2) A->C D O-Alkylation (at -OH) A->D

Caption: Potential derivatization pathways for the core scaffold.

Conclusion: A Gateway to Novel Chemical Entities

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol represents a strategically designed molecular scaffold with significant potential in medicinal chemistry. Its bifunctional nature, coupled with the reactivity of the bromofuran moiety, provides a versatile platform for the synthesis of diverse libraries of compounds. The protocols and strategies outlined in this guide offer a starting point for researchers and drug development professionals to explore the vast chemical space accessible from this promising building block. The exploration of derivatives of this scaffold is anticipated to yield novel chemical entities with potent biological activities, contributing to the advancement of therapeutic interventions in a range of diseases.

References

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]1]

  • IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Retrieved from [Link]5]

  • Sami Publishing Company. (n.d.). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]6]

  • PMC. (n.d.). Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration. Retrieved from [Link]7]

  • UM Students' Repository. (n.d.). CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS. Retrieved from [Link]8]

Sources

Method

Application Note: Synthesis of High-Value Heterocyclic Scaffolds from 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Document ID: APP-2026-03-11 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Divergent Heterocyclic Synthesis, Protocol Validation, and Late-Stage Functionalizati...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: APP-2026-03-11 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Divergent Heterocyclic Synthesis, Protocol Validation, and Late-Stage Functionalization

Strategic Rationale & Pharmacological Context

In modern drug discovery, the rapid generation of diverse, sp³-rich heterocyclic libraries from a single advanced precursor is a highly prized strategy. 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol , a vicinal (1,2) amino alcohol, serves as an exceptional ambident nucleophile for divergent synthesis[1].

The structural logic of this building block is twofold:

  • The 1,2-Amino Alcohol Motif: The differential nucleophilicity between the primary amine and the secondary alcohol allows for chemoselective, sequential cyclizations to form oxazolidinones, morpholinones, and oxazolines.

  • The 5-Bromofuran Pharmacophore: The 5-bromofuran moiety is a well-documented bioisostere for halogenated phenyl and thiophene rings. In the development of direct Factor Xa inhibitors (e.g., Rivaroxaban analogs), 5-bromofuran-derived oxazolidinones have demonstrated potent nanomolar inhibition (IC₅₀ = 26 nM)[2]. Furthermore, functionalized oxazolidinones are a cornerstone class of antimicrobial agents that inhibit Gram-positive ribosomal protein synthesis[3]. The retained bromine atom provides a critical synthetic handle for late-stage Suzuki-Miyaura or Stille cross-coupling, enabling rapid Structure-Activity Relationship (SAR) exploration.

Divergent Synthetic Workflows

The following workflow illustrates the chemoselective divergence from the core vicinal amino alcohol into three distinct, pharmacologically relevant heterocyclic scaffolds.

SynthWorkflow Precursor 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (Vicinal Amino Alcohol) CDI CDI, THF, Reflux (Carbonylation) Precursor->CDI Orthoester RC(OEt)3, pTsOH, Δ (Condensation) Precursor->Orthoester Chloroacetyl 1. ClCH2COCl, Et3N 2. NaH, THF (Acylation/Alkylation) Precursor->Chloroacetyl Oxazolidinone 5-(5-Bromofuran-2-yl) oxazolidin-2-one CDI->Oxazolidinone Oxazoline 5-(5-Bromofuran-2-yl) -4,5-dihydrooxazole Orthoester->Oxazoline Morpholinone 6-(5-Bromofuran-2-yl) morpholin-3-one Chloroacetyl->Morpholinone Suzuki Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Oxazolidinone->Suzuki Oxazoline->Suzuki Morpholinone->Suzuki FinalDrugs Advanced Heterocyclic Pharmacophores Suzuki->FinalDrugs

Divergent synthetic pathways from 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol to core heterocycles.

Validated Experimental Protocols

As a Senior Application Scientist, I have designed these protocols to be self-validating systems . Each method leverages intrinsic chemical properties (e.g., acid-base behavior, phase separation, or stoichiometric byproducts) to ensure the reaction's success can be monitored and purified with high confidence.

Protocol A: Synthesis of 5-(5-Bromofuran-2-yl)oxazolidin-2-one

Causality & Mechanism: N,N'-Carbonyldiimidazole (CDI) is selected over phosgene or triphosgene to prevent the competitive elimination of the benzylic-like secondary alcohol. The primary amine rapidly attacks CDI at 0 °C to form an imidazole-1-carboxamide intermediate. Subsequent heating to 65 °C provides the thermodynamic energy required for the secondary alkoxide to intramolecularly displace the remaining imidazole, closing the 5-membered ring.

Step-by-Step Methodology:

  • Initiation: Dissolve 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol (1.0 eq, 10 mmol) in anhydrous THF (0.2 M) under an argon atmosphere. Cool the flask to 0 °C.

  • Reagent Addition: Add CDI (1.2 eq, 12 mmol) portion-wise over 10 minutes. Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4 hours.

  • Self-Validating QC Checkpoint: Perform TLC (Eluent: 1:1 EtOAc/Hexanes). The highly polar starting material (baseline) must be completely consumed, replaced by a non-polar UV-active spot. A Ninhydrin stain must transition from deep purple (primary amine) to negative (carbamate).

  • Workup & Purification: Cool to room temperature and quench with 1M HCl (20 mL). Extract with EtOAc (3 x 20 mL). Validation: The acidic aqueous wash inherently removes the imidazole byproduct and any unreacted starting amine, leaving only the neutral oxazolidinone in the organic phase. Dry over Na₂SO₄, concentrate, and recrystallize from hot ethanol.

Protocol B: Synthesis of 6-(5-Bromofuran-2-yl)morpholin-3-one

Causality & Mechanism: This is a two-step, one-pot cascade. Strict temperature control (0 °C) during the addition of chloroacetyl chloride ensures chemoselective N-acylation over O-acylation. In the second phase, Sodium Hydride (NaH) irreversibly deprotonates the secondary alcohol, triggering an intramolecular Williamson-type etherification to displace the primary chloride and form the 6-membered morpholinone.

Step-by-Step Methodology:

  • N-Acylation: Dissolve the amino alcohol (1.0 eq, 10 mmol) and Triethylamine (1.2 eq, 12 mmol) in anhydrous DCM (50 mL) at 0 °C. Dropwise, add chloroacetyl chloride (1.05 eq, 10.5 mmol). Stir for 1 hour at 0 °C.

  • Intermediate QC: TLC must show complete conversion to the intermediate amide.

  • Solvent Swap & Cyclization: Concentrate the DCM under reduced pressure. Redissolve the crude intermediate in anhydrous THF (50 mL) and cool to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq, 15 mmol) in small portions. Validation: Vigorous H₂ gas evolution serves as a visual confirmation of alkoxide formation.

  • Completion: Stir at room temperature for 6 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl to neutralize excess NaH. Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography (Gradient: 20-50% EtOAc in Hexanes).

Protocol C: Synthesis of 2-Methyl-5-(5-bromofuran-2-yl)-4,5-dihydrooxazole

Causality & Mechanism: Condensation with triethyl orthoacetate under acidic conditions (p-TsOH) generates an imidate intermediate. The use of a Dean-Stark apparatus is critical; by physically removing the ethanol byproduct from the reaction matrix, Le Chatelier's principle drives the thermodynamically demanding cyclization to absolute completion.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine the amino alcohol (1.0 eq, 10 mmol), triethyl orthoacetate (1.5 eq, 15 mmol), and catalytic p-TsOH·H₂O (0.1 eq, 1 mmol) in anhydrous Toluene (40 mL).

  • Distillation: Heat the mixture to 110 °C (reflux).

  • Self-Validating QC Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of ethanol (~1.1 mL for 10 mmol scale) has been collected.

  • Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (to neutralize the p-TsOH catalyst), dry over Na₂SO₄, and concentrate. The resulting oxazoline is typically >95% pure by NMR and can be used directly in downstream cross-coupling.

Quantitative Data & Analytical Summary

The table below summarizes the expected metrics and self-validating analytical markers for the three divergent pathways.

Heterocycle TargetReagents & ConditionsReaction TimeExpected YieldKey Analytical Validation Markers
Oxazolidin-2-one CDI, THF (0 °C → 65 °C)4.5 h82 - 88%Ninhydrin (-), IR: ~1750 cm⁻¹ (Carbamate C=O)
Morpholin-3-one 1. ClCH₂COCl, Et₃N (0 °C)2. NaH, THF (RT)7.0 h75 - 81%IR: ~1680 cm⁻¹ (Amide C=O), MS: [M+H]⁺ 260/262
4,5-Dihydrooxazole MeC(OEt)₃, p-TsOH, Toluene (110 °C)8.0 h85 - 90%Distillate Vol (EtOH), ¹H NMR: ~2.0 ppm (CH₃-C=N)

Late-Stage Functionalization: Suzuki-Miyaura Proof of Concept

The strategic retention of the 5-bromofuran moiety allows for the rapid generation of compound libraries. Once the core heterocycle (e.g., the oxazolidinone) is synthesized, the C-Br bond can be activated using Palladium catalysis.

Standard Suzuki Protocol: Combine the 5-bromofuran heterocycle (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Degas via argon sparging for 10 minutes, then heat to 90 °C for 12 hours. This methodology seamlessly installs diverse aryl or heteroaryl groups, directly mirroring the SAR optimization strategies utilized in the discovery of commercial Factor Xa inhibitors and advanced antimicrobials[2][3].

References

  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Oxazolidinone derivatives as antimicrobials (WO2006038100A1)
  • Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring Source: MDPI (Molecules) URL:[Link]

Sources

Application

Application Note: In Vitro Antibacterial Screening Protocol for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Introduction & Pharmacological Rationale The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Derivatives containing the 5-bromofuran...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Derivatives containing the 5-bromofuran moiety have emerged as privileged pharmacophores in antimicrobial drug discovery, demonstrating significant broad-spectrum activity against both Gram-positive and Gram-negative strains[1].

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol represents a highly promising candidate for antibacterial screening. The rational design of this molecule leverages two distinct structural advantages:

  • The 5-Bromofuran Ring: Halogenation (specifically bromination) at the C5 position of the furan ring significantly increases the molecule's lipophilicity. This physicochemical property is critical for permeating the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive bacteria[2].

  • The Aminoethanol Side Chain: This hydrophilic moiety provides essential hydrogen-bond donors and acceptors. It not only improves the overall aqueous solubility of the compound (balancing the lipophilic furan ring) but also facilitates precise docking into bacterial target proteins, which computational models suggest may include vital oxidoreductase enzymes[3].

Mechanism A 2-Amino-1-(5-bromofuran-2-yl) ethan-1-ol B Bromofuran Scaffold (High Lipophilicity) A->B C Aminoethanol Moiety (Hydrogen Bonding) A->C D Enhanced Cell Envelope Penetration B->D E Target Binding (e.g., Oxidoreductases) C->E D->E F Bacterial Growth Inhibition / Death E->F

Caption: Structure-activity relationship and mechanism of action for the bromofuran derivative.

Experimental Workflow Overview

To rigorously evaluate the antibacterial efficacy of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, we employ a standardized Broth Microdilution (BMD) assay to determine the Minimum Inhibitory Concentration (MIC), followed by agar subculturing to determine the Minimum Bactericidal Concentration (MBC). This workflow strictly adheres to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[4].

Workflow N1 1. Compound Preparation Solubilization in DMSO N3 3. Primary Screening (MIC) Broth Microdilution (CLSI M07) N1->N3 N2 2. Inoculum Standardization 0.5 McFarland Standard N2->N3 N4 4. Secondary Screening (MBC) Subculturing on Agar N3->N4 Clear wells only N5 5. Data Analysis Bactericidal vs Bacteriostatic N4->N5

Caption: Experimental workflow for antibacterial screening of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol.

Detailed Methodologies & Causality

Establishing a Self-Validating Assay System

A robust screening protocol must be self-validating. Before initiating the steps below, ensure your 96-well microtiter plate layout includes the following mandatory controls:

  • Sterility Control (Broth only): Validates aseptic technique and media sterility.

  • Growth Control (Broth + Bacteria): Validates the viability of the bacterial strain under assay conditions.

  • Solvent Control (Broth + Bacteria + 1% DMSO): Proves that any observed inhibition is due to the bromofuran compound, not the vehicle.

  • Positive Control (Broth + Bacteria + Ciprofloxacin): Confirms the susceptibility profile of the test strain against a known standard[2].

Phase 1: Compound Preparation

Causality Insight: The 5-bromofuran scaffold is highly lipophilic. While this enhances bacterial penetration, it necessitates the use of Dimethyl Sulfoxide (DMSO) for initial solubilization. However, the final DMSO concentration in the assay must be capped at ≤1% v/v . Exceeding this threshold disrupts bacterial membrane integrity, confounding the compound's true antibacterial efficacy with solvent-induced toxicity.

  • Weigh exactly 2.04 mg of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol.

  • Dissolve in 1 mL of 100% molecular-grade DMSO to create a 2048 µg/mL stock solution.

  • Perform a two-fold serial dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to prepare working concentrations ranging from 512 µg/mL down to 0.5 µg/mL.

    • Note: CAMHB is non-negotiable per CLSI M07[4]. It contains standardized levels of Ca 2+ and Mg 2+ , which stabilize the bacterial cell membrane. Variations in divalent cations can artificially alter the permeability of the bromofuran derivative, leading to irreproducible MIC values.

Phase 2: Inoculum Standardization

Causality Insight: Standardizing the inoculum to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL) ensures the ratio of bacterial cells to drug molecules remains constant. Over-inoculation leads to false resistance (due to the "inoculum effect"), while under-inoculation yields false susceptibility.

  • Select 3–5 well-isolated colonies of the target strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) from an overnight agar plate.

  • Suspend the colonies in 5 mL of sterile saline (0.85% NaCl).

  • Adjust the turbidity to match a 0.5 McFarland standard using a spectrophotometer (OD 600​ of 0.08–0.13).

  • Dilute this suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL upon addition to the microtiter plate.

Phase 3: MIC Determination (Broth Microdilution)
  • Dispense 50 µL of the serially diluted 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol into columns 1–10 of a 96-well plate.

  • Add 50 µL of the standardized bacterial inoculum to all test wells, the growth control well, and the solvent control well.

  • Seal the plate and incubate aerobically at 37°C for 16–20 hours.

  • Readout: Add 10 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality Insight: Resazurin acts as a metabolic indicator. Viable cells reduce the blue dye to pink resorufin. This provides an unambiguous visual and fluorometric confirmation of bacterial growth, mitigating subjective visual scoring errors common with slightly turbid compounds. The MIC is the lowest concentration that remains blue.

Phase 4: MBC Determination

Causality Insight: The MIC only tells us if the compound stops growth (bacteriostatic). To determine if the bromofuran derivative actively kills the bacteria (bactericidal), we must remove the drug pressure and observe for regrowth.

  • Identify the MIC well and all wells with higher concentrations (the "clear" wells).

  • Aspirate 10 µL from these wells and spot-plate onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (yielding ≤5 colonies per spot).

Data Presentation & Interpretation

To systematically evaluate the compound, quantitative data should be structured to calculate the MBC/MIC ratio. An MBC/MIC ratio of ≤4 indicates that 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is bactericidal against that specific strain, whereas a ratio >4 indicates bacteriostatic activity.

Table 1: Representative Quantitative Screening Data (Mock Validation Set)

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity ProfileCiprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive8162Bactericidal0.25
Bacillus subtilis (ATCC 6633)Positive16322Bactericidal0.12
Escherichia coli (ATCC 25922)Negative32>128>4Bacteriostatic0.015
Pseudomonas aeruginosa (ATCC 27853)Negative64>128>2Bacteriostatic0.5

Interpretation Note: Based on the structural properties of bromofurans[1][2], the compound is expected to exhibit stronger bactericidal activity against Gram-positive organisms (e.g., S. aureus) due to the absence of an outer membrane and efflux pump systems that typically protect Gram-negative species like P. aeruginosa.

References

  • Antimicrobial Activity of Some Furans Containing 1,2,4- Triazoles. archivepp.com. 1

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. clsi.org. 4

  • Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. zsmu.edu.ua. 3

  • Synthesis of Schiff base and 4-oxo-thiazolidines of 5-bromo furan-2- carbohydrzide and their derivatives as an antimicrobial age. primescholars.com. 2

Sources

Method

Application Note: Investigating the Anticancer Properties of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol Derivatives

Executive Summary The development of targeted anticancer therapeutics requires molecular scaffolds that balance lipophilicity, target affinity, and metabolic stability. Derivatives of 2-amino-1-(5-bromofuran-2-yl)ethan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted anticancer therapeutics requires molecular scaffolds that balance lipophilicity, target affinity, and metabolic stability. Derivatives of 2-amino-1-(5-bromofuran-2-yl)ethan-1-ol—which combine a highly functionalized vicinal amino alcohol pharmacophore with a halogenated furan ring—have emerged as potent, broad-spectrum cytotoxic agents[1]. This application note provides a comprehensive technical guide for researchers investigating these compounds, detailing their dual-mechanistic targeting of the Aryl Hydrocarbon Receptor (AhR) and the PI3K/AKT signaling pathways[2][3]. Crucially, this guide outlines self-validating experimental protocols designed to avoid common phenotypic screening artifacts associated with these specific chemical classes.

Pharmacological Rationale & Mechanisms of Action

The 5-Bromofuran Vicinal Amino Alcohol Scaffold

The structural combination of a 5-bromofuran moiety and a β -amino alcohol provides unique physicochemical properties. The bromine atom enhances the compound's lipophilicity (LogP) and serves as a halogen-bond donor, which is critical for anchoring the molecule within hydrophobic protein pockets[3]. Simultaneously, the vicinal amino alcohol provides essential hydrogen-bond donors and acceptors, ensuring high-affinity target engagement.

Aryl Hydrocarbon Receptor (AhR) Activation

A primary mechanism of action for amino alcohol derivatives incorporating halogenated aromatic rings is the modulation of the AhR pathway[1]. Upon entering the cytoplasm, the derivative acts as an AhR ligand, displacing chaperones (Hsp90, p23) and triggering nuclear translocation. In the nucleus, it heterodimerizes with the Aryl Hydrocarbon Nuclear Translocator (ARNT) and binds to Xenobiotic Response Elements (XRE). This upregulates Cytochrome P450 enzymes (CYP1A1/CYP1A2), leading to targeted bioactivation, reactive oxygen species (ROS) generation, and selective apoptosis in breast (MCF-7) and colon (HT29) cancer cell lines[1][2].

AhR_Pathway Ligand 5-Bromofuran Amino Alcohol Derivative Cytoplasm Cytoplasmic AhR Complex (AhR-Hsp90-AIP-p23) Ligand->Cytoplasm Binds to AhR Nucleus Nuclear Translocation Cytoplasm->Nucleus Dissociation of Chaperones ARNT Heterodimerization with ARNT Nucleus->ARNT XRE Binding to XRE (Gene Promoter) ARNT->XRE CYP1A1 CYP1A1/1A2 Upregulation & Bioactivation XRE->CYP1A1 Apoptosis Selective Cytotoxicity & Apoptosis CYP1A1->Apoptosis ROS / DNA Damage

Figure 1: AhR-mediated signaling pathway activated by 5-bromofuran amino alcohol derivatives.

PI3K/AKT Pathway Inhibition

In addition to AhR modulation, 5-bromofuran derivatives have been shown to repress DDX3 expression, leading to the direct inhibition of the PI3K/AKT signaling cascade[3]. This dual-action suppresses tumor cell migration and triggers the intrinsic apoptotic pathway via the cleavage of PARP and the activation of Caspase-3, -8, and -9, ultimately inducing cell cycle arrest at the G2/M phase[3][4].

Quantitative Efficacy Profiling

The following table synthesizes in vitro cytotoxicity data for furan-based amino alcohol and related derivatives across various human cancer cell lines, demonstrating their broad-spectrum potential and high selectivity indices (SI) relative to normal tissue.

Compound ClassPrimary Cell LinePutative Target PathwayIC₅₀ / GI₅₀ (µM)Selectivity Index (vs Normal)
Furan-2-carboxamidesMCF-7 (Breast)Tubulin / Apoptosis2.96 – 4.06> 5.0[4]
5-Bromofuran ChalconesMDA-MB-231 (TNBC)PI3K/AKT / DDX31.50 – 3.20N/A[3]
Amino Alcohol AcrylonitrilesHT29 (Colon)AhR / CYP1A10.02 – 0.366.9[1]
Amino Alcohol AcrylonitrilesMCF-7 (Breast)AhR / CYP1A10.001 – 2.00> 200[2]

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following workflows have been optimized specifically for the chemical behavior of halogenated furan amino alcohols.

Exp_Workflow Synth Chemical Synthesis (Epoxide Opening) Purify Purification & Characterization Synth->Purify Screen In Vitro Cytotoxicity (SRB Assay) Purify->Screen Mech Mechanistic Profiling (Flow Cytometry & WB) Screen->Mech Lead Lead Optimization Mech->Lead

Figure 2: End-to-end experimental workflow for validating furan-based anticancer agents.

Protocol 1: Regioselective Synthesis of the Vicinal Amino Alcohol Core

Causality & Rationale: The synthesis relies on the nucleophilic ring-opening of 2-(5-bromofuran-2-yl)oxirane. Because the 5-bromofuran ring is electron-withdrawing, it can destabilize adjacent carbocations. Using mild, basic conditions ensures the reaction proceeds strictly via an Sₙ2 mechanism, directing the amine nucleophile to the less sterically hindered carbon, preventing unwanted polymerization of the delicate furan ring.

  • Preparation: Dissolve 2-(5-bromofuran-2-yl)oxirane (1.0 eq) in anhydrous ethanol.

  • Nucleophilic Addition: Add the desired primary or secondary amine (1.2 eq) dropwise at 0°C.

  • Catalysis: Introduce a mild Lewis acid catalyst (e.g., LiClO₄, 0.1 eq) to activate the epoxide oxygen without inducing furan ring cleavage.

  • Reaction: Stir at 60°C for 4–6 hours under an inert argon atmosphere. Monitor via TLC (DCM:MeOH 10:1).

  • Validation Step: Perform ¹H-NMR. The presence of a distinct multiplet at ~3.5–4.0 ppm confirms the formation of the β -hydroxyl methine proton, validating successful regioselective opening.

Protocol 2: Artifact-Free Cytotoxicity Screening (SRB Assay)

Causality & Rationale: Do not use the standard MTT assay for these compounds. AhR pathway activators strongly upregulate CYP1A1 and other oxidoreductases. These upregulated enzymes can metabolically reduce MTT into formazan even in dying cells, causing severe false-positive viability readings (phenotypic screening artifacts)[2]. The Sulforhodamine B (SRB) assay, which binds stoichiometrically to basic amino acids in fixed cells, is completely independent of cellular metabolism and is therefore mandated.

  • Seeding: Seed MCF-7 or HT29 cells in 96-well plates at a density of 5,000 cells/well. Incubate for 24h at 37°C.

  • Treatment: Treat cells with the 5-bromofuran derivative (0.01 µM to 100 µM) for 72 hours.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour to fix the cellular proteins. Wash 5x with deionized water and air dry.

  • Staining: Add 0.4% SRB solution (in 1% acetic acid) for 30 minutes. Wash 4x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) and measure absorbance at 510 nm.

  • Validation Step: Include a vehicle control (0.1% DMSO) and a known cytotoxic standard (e.g., Doxorubicin). If the SRB IC₅₀ is significantly lower than a parallel MTT IC₅₀, AhR-mediated metabolic interference is confirmed[2].

Protocol 3: Mechanistic Validation via Subcellular Fractionation & Western Blot

Causality & Rationale: AhR is a cytosolic receptor that only becomes an active transcription factor upon nuclear translocation. Analyzing whole-cell lysates cannot differentiate between inactive and active AhR[1]. Subcellular fractionation is strictly required to prove target engagement.

  • Treatment: Treat MCF-7 cells with the IC₅₀ concentration of the derivative for 2, 6, and 24 hours.

  • Fractionation: Lysis cells using a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl) to swell the cells, followed by Dounce homogenization. Centrifuge at 800 x g to pellet the intact nuclei.

  • Protein Extraction: Extract the cytosolic fraction from the supernatant and the nuclear fraction from the pellet using RIPA buffer.

  • Western Blotting: Run samples on a 10% SDS-PAGE gel. Probe the nuclear fraction for AhR and ARNT. Probe the whole-cell lysate (at 24h) for CYP1A1, Cleaved PARP, and Caspase-3[3].

  • Validation Step (Crucial): Co-treat a parallel sample with the derivative and a known AhR antagonist (e.g., CH223191). If nuclear AhR accumulation and CYP1A1 expression are blocked, the mechanism of action is definitively validated as AhR-dependent[5].

References[4] Title: Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Source: MDPI. URL: https://www.mdpi.com/1420-3049/27/8/2594[1] Title: Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Source: RSC Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2021/MD/D1MD00021G[2] Title: Amino Alcohol Acrylonitriles as Activators of the Aryl Hydrocarbon Receptor Pathway: An Unexpected MTT Phenotypic Screening Outcome. Source: ChemMedChem (PubMed). URL: https://pubmed.ncbi.nlm.nih.gov/32108991/[5] Title: Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey. Source: MDPI. URL: https://www.mdpi.com/1422-0067/24/10/8516[3] Title: Novel Butein Derivatives Repress DDX3 Expression by Inhibiting PI3K/AKT Signaling Pathway in MCF-7 and MDA-MB-231 Cell Lines. Source: Frontiers in Oncology. URL: https://www.frontiersin.org/articles/10.3389/fonc.2021.698114/full

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Welcome to the dedicated technical support guide for the purification of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of isolating this valuable chiral building block. The inherent structural features of this molecule—a basic primary amine, a hydrogen-bonding alcohol, a chiral center, and a potentially labile bromofuran ring—present a unique set of purification challenges.

This guide provides a structured approach, moving from initial assessment and frequently asked questions to in-depth troubleshooting protocols for the most common purification techniques. Our goal is to equip you with the scientific rationale and practical steps needed to achieve your desired purity and yield.

Part 1: Initial Purification Strategy Assessment

Before proceeding to large-scale purification, a preliminary analysis of your crude material is essential. This initial assessment will guide you toward the most effective primary purification strategy.

Workflow for Selecting a Purification Strategy

The following decision tree provides a logical pathway for selecting an appropriate purification method based on the characteristics of your crude product.

G cluster_0 Initial Assessment cluster_1 Purification Pathways start Analyze Crude Product (TLC, LC-MS, ¹H NMR) purity_check Purity > 90%? start->purity_check impurity_id Impurities Significantly Different in Polarity? purity_check->impurity_id No cryst Attempt Direct Crystallization purity_check->cryst Yes chrom Proceed to Chromatography impurity_id->chrom Yes acid_base Consider Acid-Base Extraction impurity_id->acid_base No (e.g., positional isomers)

Caption: Decision tree for initial purification strategy selection.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my compound streak badly on a standard silica gel TLC plate?

A1: This is the most common issue. The primary amino group in your molecule is basic. Standard silica gel is acidic due to the presence of silanol groups (Si-OH). This results in a strong acid-base interaction, causing the compound to adhere strongly to the stationary phase, leading to significant peak tailing and potential for low recovery in column chromatography.[1][2][3]

Q2: Is 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol stable on silica gel?

A2: Caution is advised. Furan rings can be sensitive to prolonged exposure to strong acids.[4] The acidic environment of silica gel could potentially lead to degradation, such as ring-opening or polymerization, especially during a long chromatography run. Always perform a stability spot test: dissolve your crude material, spot it on a TLC plate, wait 1-2 hours, and then develop the plate to see if any new impurity spots have formed.

Q3: My compound refuses to crystallize and keeps "oiling out." What should I do?

A3: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is common for highly polar molecules with strong hydrogen bonding capabilities, like your amino alcohol. It often happens when the solution is too supersaturated or cooled too quickly.[3] The troubleshooting section below provides a detailed workflow for overcoming this.

Q4: Do I need to worry about separating enantiomers?

A4: Yes. The molecule has a stereocenter at the carbon bearing the hydroxyl group. Unless your synthesis was stereospecific, you have produced a racemic mixture (a 50:50 mix of both enantiomers). For most pharmaceutical applications, isolating a single enantiomer is required, as different enantiomers can have vastly different biological activities.[5] Standard purification techniques like chromatography (on achiral media) and crystallization will not separate enantiomers.

Part 3: Troubleshooting Guides

Guide 1: Column Chromatography Purification

This is often the primary method for purifying crude reaction mixtures with multiple components.

Problem 1: Severe Peak Tailing and Low Recovery
  • Primary Cause: Strong interaction between the basic amine and acidic silica gel.

  • Solutions:

    • Use a Mobile Phase Modifier: This is the most common and effective solution. By adding a small amount of a basic competitor to the eluent, you saturate the acidic sites on the silica, allowing your compound to elute more symmetrically.

      • Protocol: Add 0.5-2% (v/v) triethylamine (TEA) or 0.5-1% ammonium hydroxide to your chosen solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). Optimize the concentration using TLC until the spot becomes symmetrical.[3]

    • Use an Alternative Stationary Phase: If modifiers are ineffective or undesirable, change the stationary phase.

      • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for basic compounds.

      • Reverse-Phase C18 Silica: In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile). The amine should be protonated with an acidic modifier (0.1% formic acid or TFA) to ensure good peak shape.[6]

    • Protect the Amine: As a last resort, the primary amine can be temporarily protected with a group like Boc (tert-butyloxycarbonyl). The protected compound is much less polar and purifies easily on silica gel. However, this adds two steps (protection and deprotection) to your synthesis.

Chromatography Workflow

G cluster_0 Chromatography Optimization A 1. Develop TLC Method (e.g., 9:1 DCM/MeOH) B Observe Spot Shape: Tailing? A->B C Add 1% TEA to Eluent B->C Yes D 2. Optimize Rf to 0.2-0.3 B->D No C->D E 3. Perform Stability Test (Spot on TLC, wait 2h) D->E F Degradation Observed? E->F G Switch to Neutral Alumina or Reverse Phase F->G Yes H 4. Pack and Run Column F->H No G->H

Caption: Workflow for optimizing silica gel chromatography.

Table 1: Recommended Starting Solvent Systems for Chromatography
Stationary PhaseEluent SystemModifierTarget Rf on TLC
Silica GelDichloromethane / Methanol0.5-2% Triethylamine0.2 - 0.3
Silica GelEthyl Acetate / Hexanes0.5-2% Triethylamine0.2 - 0.3
Neutral AluminaEthyl Acetate / HexanesNone initially, add if needed0.3 - 0.4
C18 Reverse PhaseAcetonitrile / Water0.1% Formic Acid or TFA0.25 - 0.4
Guide 2: Crystallization & Recrystallization

Ideal for final purification of material that is already >90% pure.

Problem: Compound "Oils Out" or Fails to Crystallize
  • Primary Cause: High polarity, strong hydrogen bonding capacity, and rapid cooling or supersaturation.[7]

  • Solutions:

    • Systematic Solvent Screening: The key is to find a solvent in which the compound is soluble when hot but sparingly soluble when cold, or a binary solvent system (a "good" solvent and a "poor" solvent).[3][8]

    • Slow Cooling and Anti-Solvent Addition: Rapidly crashing the compound out of solution encourages oiling.

      • Protocol: Dissolve the compound in a minimum amount of a hot "good" solvent (e.g., isopropanol). While still hot, slowly add a "poor" anti-solvent (e.g., hexanes) dropwise until the solution just begins to turn cloudy. Add a drop or two of the "good" solvent to clarify, then allow the mixture to cool to room temperature slowly, followed by further cooling in a refrigerator.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

      • Seeding: Add a tiny crystal from a previous successful batch to initiate crystal growth.

Table 2: Suggested Solvent Systems for Crystallization
"Good" Solvents (for Dissolving)"Poor" Anti-Solvents (for Precipitating)
Isopropanol (IPA)Hexanes / Heptane
Ethanol (EtOH)Diethyl Ether
Ethyl Acetate (EtOAc)Toluene
Tetrahydrofuran (THF)Dichloromethane (DCM)
Guide 3: Chiral Separation (Resolution)

Required to isolate a single enantiomer from the racemic mixture.

Problem: How to Separate Enantiomers?
  • Primary Cause: Enantiomers have identical physical properties in an achiral environment.[5][9]

  • Solutions:

    • Preparative Chiral HPLC: This is a direct and highly effective method.

      • Mechanism: Uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns (e.g., Chiralpak® series) are highly effective for a wide range of molecules.[10][11]

      • Considerations: This method can be expensive and requires specialized equipment. The mobile phase is typically a non-polar solvent like hexane mixed with an alcohol like isopropanol.

    • Diastereomeric Salt Formation & Fractional Crystallization: A classical, scalable, and cost-effective method.

      • Mechanism: The racemic amine is reacted with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid, (R)-(-)-mandelic acid). This forms a mixture of two diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by careful fractional crystallization.[12]

      • Protocol:

        • Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

        • Add a solution of 0.5 equivalents of the chiral acid.

        • Allow the mixture to crystallize (one diastereomeric salt should preferentially crystallize).

        • Filter the solid salt and recrystallize to improve purity.

        • Liberate the free amine by treating the separated salt with a base (e.g., aq. NaHCO₃) and extracting the pure enantiomer.

References

  • IMSA Digital Commons. (n.d.). Exploring the Polarity of Amino Acids With Thin layer Chromatography. Available at: [Link]

  • Scribd. (n.d.). Amino Acid Separation via Chromatography | PDF. Available at: [Link]

  • ProQuest. (n.d.). The crystallization of amino acids from mixtures of water and alcohol. Available at: [Link]

  • YouTube. (2025, July 30). TLC Thin Layer Chromatography with amino acids | U4 | ATAR Chemistry QCE. Available at: [Link]

  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. Available at: [Link]

  • Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid.
  • University of Guelph. (n.d.). Separation and Detection of Amino Acids – BIOC2580: Introduction to Biochemistry*. Available at: [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Available at: [Link]

  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Available at: [Link]

  • ORBi. (2021, January 25). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Available at: [Link]

  • Scribd. (n.d.). Synthesis of 2 Aminofurans and 2 Aminothiophenes | PDF | Chemical Reactions. Available at: [Link]

  • PubMed. (2010, July 23). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Available at: [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Available at: [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

  • Wiley. (n.d.). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

A Guide to Understanding and Investigating Degradation Pathways Part 1: Frequently Asked Questions (FAQs) - Proactive Support This section addresses common questions regarding the stability and handling of 2-Amino-1-(5-b...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Understanding and Investigating Degradation Pathways

Part 1: Frequently Asked Questions (FAQs) - Proactive Support

This section addresses common questions regarding the stability and handling of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, providing foundational knowledge for researchers.

Q1: What are the most chemically labile parts of the 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol molecule?

A1: The molecule possesses three primary points of potential instability:

  • The Furan Ring: This heterocyclic aromatic ring is notoriously susceptible to acidic conditions, which can lead to irreversible ring-opening.[1]

  • The Amino Alcohol Side Chain: The secondary alcohol is a prime target for oxidation, which would convert it to the corresponding ketone. The amino group itself can also be reactive under certain conditions.

  • The Carbon-Bromine Bond: While generally stable, the C-Br bond on the furan ring can be susceptible to photolytic cleavage and certain types of nucleophilic or organometallic reactions.

Q2: How is the furan ring expected to behave under acidic or basic conditions?

A2: The furan ring's stability is highly dependent on pH.

  • Acidic Conditions: The ring is highly prone to acid-catalyzed hydrolysis. The process begins with protonation of the furan oxygen or an adjacent carbon, followed by nucleophilic attack (e.g., by water), leading to a cascade that cleaves the ring to form dicarbonyl compounds.[1] While electron-withdrawing groups like bromine can sometimes offer a slight stabilizing effect, significant degradation should still be anticipated in acidic media.

  • Basic Conditions: Furan rings are generally more stable under basic conditions than acidic ones. However, strong bases at elevated temperatures could potentially lead to degradation or polymerization, though this is less common than acid-catalyzed decomposition.[1]

Q3: What are the recommended storage conditions for this compound to ensure maximum stability?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry place .[2] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is highly recommended to prevent potential oxidative degradation and interaction with atmospheric moisture.[2]

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides solutions to specific problems you might encounter during your experiments.

Observed Problem Probable Cause Troubleshooting & Optimization Strategy
Multiple new, often polar, peaks appear in HPLC/LC-MS analysis after an acidic workup or purification on standard silica gel. Acid-Catalyzed Degradation: The furan ring has likely undergone acid-catalyzed ring-opening, creating linear dicarbonyl compounds.[1] Standard silica gel is slightly acidic and can be sufficient to cause this degradation.1. Neutralize Promptly: During aqueous workups, neutralize any acidic layers immediately with a mild base (e.g., NaHCO₃ solution) and avoid prolonged contact time. 2. Use Neutral Media for Chromatography: Opt for deactivated or neutral silica gel. Alternatively, add a small amount of a volatile base like triethylamine (~0.1-1%) to your eluent to neutralize the silica surface.[1]
The solid compound or its solution begins to turn yellow or brown over time, even when stored. Photodegradation or Oxidation: This discoloration suggests the formation of colored impurities. This can be caused by exposure to light, which can cleave the C-Br bond, or reaction with atmospheric oxygen.[2]1. Protect from Light: Always store the compound in amber vials or wrap containers in aluminum foil. 2. Inert Atmosphere: For long-term storage, purge the vial with argon or nitrogen before sealing to displace oxygen.[2]
Significant loss of starting material and appearance of a new major peak when using an oxidizing agent (e.g., H₂O₂, MnO₂). Oxidative Degradation: The amino alcohol side chain is likely being oxidized to the corresponding ketone: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one. In harsher conditions, oxidative cleavage of the furan ring itself is also possible.[3]1. Identify Degradant: Use LC-MS to check for a product with a mass 2 amu less than the starting material (M-2), corresponding to the ketone. 2. Control Reaction: If oxidation is undesired, ensure solvents are peroxide-free. If it is a desired transformation, use mild and selective oxidizing agents to minimize furan ring cleavage.

Part 3: Predicted Degradation Pathways & Investigative Methodologies

A foundational aspect of drug development and chemical research is understanding a molecule's stability under stress. This is formally investigated through forced degradation studies , which are mandated by regulatory bodies like the ICH.[4][5] These studies help identify potential degradants and establish stability-indicating analytical methods.[6]

Predicted Degradation Pathways

Below are the most probable degradation pathways for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol based on its chemical structure.

Under acidic conditions, the furan ring is expected to undergo hydrolysis, leading to a linear dicarbonyl species. This is a common and well-documented degradation pathway for furan-containing compounds.[1]

Acid_Catalyzed_Degradation cluster_start Starting Material cluster_intermediate Protonated Intermediate cluster_product Degradation Product start 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol inter Protonated Furan Ring start->inter + H⁺ product Linear Dicarbonyl Compound inter->product + H₂O (Ring Opening)

Caption: Predicted acid-catalyzed degradation of the furan ring.

The secondary alcohol of the aminoethanol side chain is a likely site for oxidation, which would yield the corresponding ketone. This is a common metabolic and chemical transformation.

Oxidative_Degradation cluster_start Starting Material cluster_product Oxidized Product start 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol product 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one start->product [O] (e.g., H₂O₂, MnO₂)

Caption: Predicted oxidative degradation of the amino alcohol side chain.

Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, generating a radical intermediate. This radical can then be quenched, leading to a debrominated furan derivative.

Photolytic_Degradation cluster_start Starting Material cluster_intermediate Radical Intermediate cluster_product Degradation Product start 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol inter Furan Radical + Br• start->inter hν (UV light) product 2-Amino-1-(furan-2-yl)ethan-1-ol inter->product Quenching (e.g., H•)

Caption: Predicted photolytic degradation via C-Br bond cleavage.

Experimental Protocols

Objective: To investigate the stability of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol under various stress conditions as outlined by ICH guidelines.[5]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, use a separate vial. Include a control vial (stock solution at room temperature, protected from light).

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Also, reflux a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[6]

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a stability-indicating HPLC method (see Protocol 2). Use LC-MS to determine the mass of any degradation products formed.

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.

Methodology:

  • Column Selection: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a versatile starting point.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: Develop a gradient elution method to ensure the separation of both polar (e.g., ring-opened products) and non-polar compounds. A suggested starting gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) to ensure all components are detected.

  • Method Validation: Once developed, the method should be validated for specificity by analyzing the stressed samples from Protocol 1. The method is considered "stability-indicating" if all degradation products are resolved from the parent peak and from each other.

References

  • Wessels, J. G. H., & Wösten, H. A. B. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 899–908. [Link]

  • Beltrán, G., & Mas, A. (2018). Potential Effects of Furan and Related Compounds on Health. In Coffee in Health and Disease Prevention (pp. 221-229). Academic Press. [Link]

  • Georg, G. I., & Chen, Y. (2004). Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Tran, T. T., Peukert, S., & Vandegehuchte, M. B. (2018). Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Journal of Analytical and Applied Pyrolysis, 134, 344-355. [Link]

  • Konari, S. N., et al. (2025). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. Journal of Pharmaceutical Research International. [Link]

  • Kamberi, M., & Tsutsumi, K. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Sharma, G., & Kumar, A. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Fairhurst, R. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol Derivatization

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Complex Amino Alcohol-Furan Scaffolds Welcome to the Technical Support Center. Working with 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol presents a unique tr...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Complex Amino Alcohol-Furan Scaffolds

Welcome to the Technical Support Center. Working with 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol presents a unique trifecta of synthetic challenges: a highly acid-sensitive furan core, competing nucleophilic centers (amine vs. hydroxyl), and a reactive carbon-halogen bond prone to off-cycle degradation. This guide provides causally-driven troubleshooting, self-validating protocols, and authoritative mechanistic insights to ensure high-fidelity derivatization.

Part 1: Furan Ring Stability & Acid-Catalyzed Degradation

Q: Why am I observing linear dicarbonyl side products during derivatization under acidic conditions? A: The furan ring is intrinsically unstable in acidic environments, making it highly susceptible to acid-catalyzed hydrolytic ring-opening[1]. The degradation cascade is initiated by protonation at the α-carbon (C2 or C5), which is the rate-limiting step[1]. This protonation generates a reactive oxonium intermediate that undergoes rapid nucleophilic attack by water, leading to C-O bond dissociation and the formation of acyclic dicarbonyl compounds[2].

Causality & Solution: To prevent this, avoid strong Brønsted acids. If acidic conditions are strictly required for your transformation, utilize mild Lewis acids, switch to polar aprotic solvents (e.g., DMF) which exert a stabilizing effect on furan derivatives, and maintain strictly anhydrous conditions to eliminate the nucleophilic water required for ring cleavage[1].

FuranDegradation A 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol B Protonation at C-alpha (Rate-Limiting Step) A->B Strong Acid (H+) C Nucleophilic Attack by H2O B->C Aqueous Media D Ring Cleavage (Acyclic Dicarbonyls) C->D C-O Bond Dissociation

Fig 1: Acid-catalyzed hydrolytic ring-opening pathway of the furan core.

Part 2: Chemoselective Derivatization of the Amino Alcohol Moiety

Q: How can I achieve strictly chemoselective N-acylation of the primary amine without O-acylating the hydroxyl group? A: N- versus O-acylation is dictated by the reaction's pH and the inherent nucleophilicity of the heteroatoms[3]. Under acidic conditions, O-acylation is favored, and N-to-O acyl migration can occur[3]. However, under neutral to slightly basic conditions (e.g., using phosphate buffers), the primary amine is maintained in its free-base form, allowing its superior nucleophilicity to dominate kinetically, resulting in exclusive N-acylation[3].

Advanced Catalytic Approach: If aqueous biphasic conditions are unsuitable, chemoselective N-acylation can be achieved using catalytic amounts of dibutyltin oxide under microwave irradiation[4]. The tin catalyst reacts with the substrate to form an intermediate N,O-dibutylstannylene acetal, which electronically and sterically directs the incoming acyl chloride exclusively to the nitrogen center[5].

Chemoselectivity Start Amino Alcohol Substrate Path1 Basic/Neutral Buffer (Phosphate, pH 7-8) Start->Path1 Path2 Strong Acidic Conditions Start->Path2 Res1 Selective N-Acylation Path1->Res1 Kinetic Control Res2 O-Acylation / N-to-O Migration Path2->Res2 Thermodynamic Control

Fig 2: pH-dependent chemoselective acylation pathways for amino alcohols.

Part 3: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) at the C5-Bromo Position

Q: When attempting a Suzuki-Miyaura coupling at the 5-bromo position, yields are low and I observe significant dehalogenation. How can I optimize this? A: The Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination[6]. Dehalogenation (protodebromination) is a common side reaction that competes with transmetalation[7]. This occurs when the organoboronic acid is insufficiently activated or if the transmetalation step is too slow.

Causality & Solution:

  • Protect the Amine: Free primary amines can coordinate to the empty d-orbitals of the Pd(0) catalyst, poisoning it and halting oxidative addition. Always N-protect (e.g., via N-acylation) prior to cross-coupling.

  • Optimize the Base: The base is crucial for activating the boronic acid into a reactive boronate complex, which facilitates transmetalation[7]. If weak bases like Na₂CO₃ fail, upgrade to stronger bases like K₃PO₄ or Cs₂CO₃[7].

  • Ligand Selection: Employ electron-rich, bulky phosphine ligands (such as SPhos or XPhos) to accelerate oxidative addition into the C-Br bond and stabilize the Pd(II) intermediates against off-cycle degradation[7].

SuzukiCycle Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Complex (Bromofuran insertion) Pd0->PdII_Ox Oxidative Addition (C-Br Cleavage) PdII_Trans Pd(II) Transmetalation Complex (Boronate + Base) PdII_Ox->PdII_Trans Transmetalation (Base Activated) PdII_Trans->Pd0 Reductive Elimination Product C5-Arylated Furan Product PdII_Trans->Product Product Release

Fig 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summaries

Table 1: Effect of Reaction Conditions on Chemoselectivity (N- vs O-Acylation)

Condition / CatalystSolvent SystempHMajor ProductYieldReference
Chloroacetyl chloride, No BufferDCMAcidicO-Acylated / Mixed< 40%[3]
Chloroacetyl chloride, Phosphate BufferH₂O / THF7.4 - 8.0N-Acylated> 90%[3]
Acyl chloride, Dibutyltin oxide (cat.)Toluene (Microwave)NeutralN-Acylated85-95%[5]

Table 2: Optimization Parameters for Bromofuran Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Primary OutcomeReference
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O80High dehalogenation, low yield[7]
Pd₂(dba)₃SPhosK₃PO₄Toluene100High yield, minimal side products[7]
Pd(OAc)₂XPhosCs₂CO₃Dioxane/H₂O90Excellent yield, fast transmetalation[7]
Validated Experimental Protocols

Protocol A: Chemoselective N-Acylation (Metal-Free, Buffered Aqueous System) Self-Validating Check: The absence of O-acylation can be confirmed via ¹H NMR by observing the stable chemical shift of the protons adjacent to the hydroxyl group, while the protons adjacent to the newly formed amide will shift significantly downfield.

  • Dissolve 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (1.0 mmol) in a 1:1 mixture of THF and 0.1 M phosphate buffer (pH 7.4, 10 mL)[3].

  • Cool the biphasic mixture to 0 °C under vigorous stirring.

  • Add the desired acyl chloride (1.05 mmol) dropwise over 5 minutes to prevent localized heating and pH drops.

  • Stir the reaction at room temperature for 20 minutes. Monitor by TLC (Ninhydrin stain will turn negative upon complete amine consumption).

  • Extract with Ethyl Acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[3].

Protocol B: Suzuki-Miyaura Cross-Coupling of N-Protected Bromofuran Self-Validating Check: The reaction mixture should transition from a dark red/brown (Pd(0) species) to a lighter color upon successful oxidative addition. The appearance of black palladium precipitation indicates catalyst death (often due to oxygen ingress or amine poisoning).

  • To a flame-dried Schlenk flask, add the N-protected 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol)[7].

  • Evacuate and backfill the flask with Argon three times to ensure strict exclusion of oxygen, which prevents homocoupling side reactions[7].

  • Add Pd₂(dba)₃ (0.02 mmol) and SPhos ligand (0.04 mmol) under a positive stream of Argon[7].

  • Inject anhydrous, degassed Toluene (10 mL) via syringe.

  • Heat the mixture to 100 °C and stir for 8 hours. Monitor via LC-MS for the disappearance of the starting material mass and the appearance of the cross-coupled product mass[6][7].

  • Cool to room temperature, dilute with water, extract with DCM, and purify via silica gel flash chromatography[6][8].

Sources

Optimization

"troubleshooting chiral separation of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol"

Welcome to the Technical Support Center for the chiral separation of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol . As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral separation of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol . As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges presented by this molecule.

This compound features a primary amine, a chiral hydroxyl center, and a halogenated furan ring. Successful enantioseparation requires balancing the basicity of the amine (which causes peak tailing) with the chemical fragility of the furan ring (which is highly sensitive to acidic degradation).

Part 1: Strategic Column Selection & The "Furan Dilemma"

Before troubleshooting peak shapes, we must ensure the fundamental chemistry of the Chiral Stationary Phase (CSP) is compatible with the analyte.

ColumnSelection Start Analyte: 2-Amino-1- (5-bromofuran-2-yl)ethan-1-ol CheckStability Is the 5-bromofuran ring stable at pH < 2? Start->CheckStability CrownEther Crown Ether CSP (e.g., CrownPak CR) Requires pH 1-2 (HClO4) CheckStability->CrownEther Yes (Theoretical) Polysaccharide Polysaccharide CSP (e.g., Chiralpak IG/AD-H) Normal Phase + DEA CheckStability->Polysaccharide No (Actual Behavior) Degradation Risk: Acid-Catalyzed Ring Opening CrownEther->Degradation Furan Cleavage Success Optimal Enantioseparation High Analyte Stability Polysaccharide->Success Intact Analyte

Decision matrix for CSP selection based on furan ring acid stability.

Q: Literature suggests Crown Ether columns are the gold standard for primary amino alcohols. Should I use one for this molecule? A: No. You should use a Polysaccharide-derived CSP in Normal Phase mode. The Causality: Crown ether columns (like CrownSil) achieve chiral recognition by forming an inclusion complex between the cavity of the 18-crown-6 ether and a fully protonated primary amine (-NH3+)[1][2]. To guarantee protonation, the mobile phase must be highly acidic, typically utilizing perchloric acid at pH 1.0 to 2.0[1]. However, furan rings are pseudoaromatic and notoriously unstable in strong aqueous acids. Protonation of the furan oxygen or α-carbon initiates an acid-catalyzed ring-opening cascade, degrading the molecule into linear dicarbonyl compounds[3][4]. Injecting this compound onto a Crown Ether column will result in on-column degradation, yielding split peaks, low recovery, or total loss of the analyte. Polysaccharide columns (e.g., Chiralpak AD-H, IG) rely on hydrogen bonding and steric fit, allowing for non-destructive Normal Phase conditions.

Part 2: Troubleshooting Peak Tailing (The "Amine" Problem)

Q: I am using a Polysaccharide column in Normal Phase (Hexane/Isopropanol), but my enantiomer peaks exhibit severe tailing (Asymmetry > 2.0). How do I correct this? A: You are observing secondary electrostatic interactions. Introduce a basic modifier like Diethylamine (DEA) to the mobile phase. The Causality: Peak tailing here is a chemical problem, not a physical column void[5]. The silica support beneath the polysaccharide coating contains residual silanol groups (Si-OH). Because silica is weakly acidic, these groups dissociate into negatively charged sites (Si-O⁻). The primary amine on your analyte is a strong base (pKa ~9). As the positively charged amine travels through the column, it binds to the negative silanols. This acid-base interaction acts like "velcro," causing the analyte molecules to stick and drag, creating a broad tail[5][6][7]. Adding 0.1% DEA provides a sacrificial, smaller amine that outcompetes the analyte, saturating and masking the active silanol sites[6][7].

TailingFix Symptom Symptom: Severe Peak Tailing (Asymmetry Factor > 1.5) Cause Cause: Primary Amine interacts with residual silanols (Si-O-) Symptom->Cause Action1 Action: Add Basic Modifier (0.1% DEA or Ethanolamine) Cause->Action1 Result Result: Sharp, Symmetrical Peaks (Asymmetry Factor 0.9 - 1.1) Action1->Result

Mechanistic workflow for resolving peak tailing of primary amines.

Data Presentation: Mobile Phase Additive Selection

To protect the furan ring while optimizing peak shape, additive selection is critical.

AdditiveConcentrationChromatographic ModeMechanism of ActionSuitability for 5-Bromofuran
Diethylamine (DEA) 0.1% (v/v)Normal PhaseMasks acidic silanols; prevents amine binding.Excellent (Non-destructive)
Ethanolamine 0.1% (v/v)Normal PhaseStructural mimic of analyte; highly specific masking.Excellent (Non-destructive)
Trifluoroacetic Acid (TFA) 0.1% (v/v)Reversed PhaseIon-pairs with amine; lowers mobile phase pH.Poor (Risk of furan cleavage)
Perchloric Acid pH 1.5Crown EtherForces amine protonation for complexation.Unacceptable (Rapid degradation)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not guess whether an extraneous peak is an impurity, a degradation product, or carryover. Use the following self-validating protocols.

Protocol 1: Preparation of Masked Normal Phase Mobile Phase

Objective: Create a stable, silanol-masking mobile phase that prevents tailing without degrading the CSP.

  • Solvent Selection: Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol (IPA).

  • Additive Introduction: Add exactly 1.0 mL of Diethylamine (DEA) to the IPA portion before mixing with Hexane. (DEA is highly miscible in IPA, preventing localized concentration spikes).

  • Homogenization: Combine the Hexane and IPA/DEA mixture. Sonicate for 10 minutes to degas.

  • System Flush: Critical Step - If the system previously ran Reversed Phase, you must flush the lines and column with 100% IPA for 30 column volumes before introducing the Hexane normal phase to prevent immiscibility crashes[8].

Protocol 2: Stability-Indicating Sample Assay (Furan Integrity)

Objective: Determine if "ghost peaks" are caused by the furan ring degrading in the sample vial over time[3].

  • Stock Preparation: Dissolve 1 mg of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol in 1 mL of your sample solvent (e.g., 50:50 Hexane/EtOH).

  • T₀ (Time Zero) Injection: Immediately inject 5 µL onto the HPLC. Record the peak areas of the enantiomers.

  • Stress Induction: Leave the vial in the autosampler at room temperature (or 37°C to accelerate) for 24 hours.

  • T₂₄ (Time 24) Injection: Inject 5 µL of the stressed sample.

  • Data Analysis: Calculate the ratio of the main peaks between T₀ and T₂₄. If the main peak area decreases by >5% and new early-eluting peaks appear, the furan ring is hydrolyzing in the solvent[3]. Action: Prepare samples fresh daily and store in a chilled autosampler (4°C). If the T₂₄ matches T₀, the ghost peaks are likely autosampler carryover, requiring a stronger needle wash[6].

Part 4: References

  • Benchchem. "Troubleshooting guide for HPLC analysis of chiral compounds." Benchchem Tech Support. Available at:

  • Regis Technologies. "Crown-Ether Chiral Stationary Phases." Regis Technologies. Available at:

  • Axion Labs. "HPLC Peak Tailing." Axion Analytical Labs. Available at:

  • Journal of Liquid Chromatography. "Evaluation of A Chiral Crown Etherlc Column For the Separation of Racemic Amines." Taylor & Francis. Available at:

  • ResearchGate. "How can I prevent peak tailing in HPLC?" ResearchGate Q&A. Available at:

  • Benchchem. "Stability issues of furan rings in acidic or basic conditions." Benchchem Tech Support. Available at:

  • ResearchGate. "Search for the Sustainable Optimum: Review of 5-(Hydroxymethyl)furfural Stability Under Various Reaction Conditions." ResearchGate. Available at:

  • Agilent Technologies. "Tips and Tricks of HPLC System Troubleshooting." Agilent. Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Furan Ring Stability in Organic Synthesis

Welcome to the Technical Support Center for furan chemistry. Furan is a pseudoaromatic heterocycle with approximately 20 kcal/mol of resonance energy.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for furan chemistry. Furan is a pseudoaromatic heterocycle with approximately 20 kcal/mol of resonance energy. While this aromaticity dictates its baseline reactivity, the oxygen heteroatom heavily biases its electron density, making the ring highly susceptible to electrophilic attack, oxidation, and reversible cycloadditions.

This guide provides actionable troubleshooting steps, self-validating protocols, and mechanistic insights for researchers and drug development professionals facing furan degradation during synthesis.

Section 1: Acid-Catalyzed Degradation and Ring-Opening

Q1: My furan starting material is decomposing into a complex mixture during a standard Friedel-Crafts alkylation. What is happening? A: You are likely observing acid-catalyzed hydrolysis and polymerization. Furan is exceptionally sensitive to strong Lewis and Brønsted acids. The degradation is initiated by protonation at the α-carbon (C2 or C5), which is the rate-limiting step. This disrupts the aromatic system, generating a highly reactive electrophilic intermediate that either polymerizes with other furan molecules or undergoes a hydration cascade, cleaving the ring to form linear 1,4-dicarbonyl compounds (e.g., succinaldehyde derivatives) [1, 3]. Standard Friedel-Crafts catalysts like AlCl₃ are too harsh; you must substitute them with milder alternatives like phosphoric acid or boron trifluoride (BF₃) [2].

Q2: How do substituents and solvents affect the stability of the furan ring in acidic media? A: Stability is entirely dictated by the electronic nature of the substituents and the solvation environment. Electron-withdrawing groups (EWGs) pull electron density away from the ring, drastically reducing the basicity of the α-carbon and preventing protonation. Conversely, electron-donating groups (EDGs) exacerbate instability by stabilizing the intermediate carbocation, accelerating polymerization [2, 5]. Furthermore, polar aprotic solvents significantly stabilize furanic platform chemicals compared to protic solvents, which actively participate in the degradation cascade [4].

Table 1: Substituent and Environmental Effects on Furan Acid Stability
Substituent / ConditionElectronic EffectImpact on Acid StabilityMechanistic Causality
-NO₂, -COOH, -CF₃ Strongly Electron-WithdrawingHigh Stability Decreases electron density at the α-carbon, preventing initial protonation.
-CH₃, -OCH₃ Electron-DonatingLow Stability Stabilizes the reactive electrophilic intermediate, promoting polymerization.
Protic Solvents (H₂O, MeOH) Hydrogen BondingDecreased Stability Participates directly in the ring-opening hydration cascade.
Aprotic Solvents (DMF) SolvationIncreased Stability Polar aprotic environments mitigate the activity of acidic protons without participating in nucleophilic attack.
Protocol: Evaluating Furan Stability Under Acidic Conditions

To prevent catastrophic loss of advanced intermediates, perform this self-validating stability screen before scaling up any acid-mediated step [1, 4].

  • Preparation: Prepare a 0.1 M stock solution of your furan-containing compound in a stable polar aprotic solvent (e.g., DMF).

  • Buffer Aliquots: Prepare aqueous buffer solutions at pH 2, 4, and 7.

  • Incubation: Mix 1 mL of the stock solution with 1 mL of each buffer in sealed vials. Stir at the target reaction temperature.

  • Sampling & Quenching: Withdraw 100 µL aliquots at 1h, 4h, and 24h. Quench immediately with cold saturated NaHCO₃ to halt any acid-catalyzed cascade.

  • Analysis: Analyze via GC-MS or LC-MS. Monitor for the disappearance of the parent mass and the appearance of M+18 peaks (hydration/ring-opening) or broad polymeric baseline humps.

G Furan Furan Ring (Pseudoaromatic) Protonation Protonation at α-carbon (Rate-limiting step) Furan->Protonation H+ (Acidic Conditions) Intermediate Reactive Electrophilic Intermediate Protonation->Intermediate RingOpening Ring-Opening Cascade (Hydrolysis) Intermediate->RingOpening H2O Polymerization Polymerization (Side Reaction) Intermediate->Polymerization High Conc. Product Linear Dicarbonyl Compounds RingOpening->Product

Furan acid-catalyzed degradation and ring-opening pathway.

Section 2: Oxidative Degradation and Photo-Oxidation

Q3: My furan intermediate degrades when left on the benchtop or during purification. Is it air-sensitive? A: Yes, many substituted furans act as "caged electrophiles" and are highly susceptible to photo-oxidation by ambient light and atmospheric oxygen. Singlet oxygen (generated photochemically) reacts with furan via a [4+2] cycloaddition to form highly unstable furan endo-peroxides. At room temperature, these peroxides rapidly decompose into epoxides or undergo complete ring cleavage [6, 7].

Q4: How can I intentionally harness furan oxidation for cross-linking or bioconjugation? A: Furan's sensitivity to oxidation can be exploited for site-specific labeling in peptides and oligonucleotides. By using controlled, mild oxidative conditions (such as N-bromosuccinimide (NBS) or a specific photosensitizer with visible light), you can selectively activate the furan ring to an electrophilic species. This species can be immediately intercepted by a nearby nucleophile to form a stable conjugate [7].

Protocol: Controlled Furan Photo-Oxidation for Bioconjugation
  • Reagent Setup: Dissolve the furan-modified peptide/oligonucleotide in a physiological buffer (pH 7.4) to prevent acid degradation.

  • Photosensitizer Addition: Add a catalytic amount of a commercially available photosensitizer (e.g., Rose Bengal or Methylene Blue) [7].

  • Irradiation: Irradiate the solution with visible light (matching the sensitizer's absorbance) while gently bubbling air or oxygen through the solution for 15-30 minutes.

  • Nucleophilic Trapping: Ensure the target nucleophile (e.g., a hydrazine-derivative fluorophore or an exocyclic amine on a complementary DNA strand) is present in the solution during irradiation to immediately trap the reactive intermediate [7].

  • Purification: Purify the stable conjugate via RP-HPLC.

Section 3: Unwanted Diels-Alder Cycloadditions

Q5: I am trying to run a Diels-Alder reaction with furan as the diene, but I am recovering mostly starting material, even though TLC showed product formation initially. Why? A: You are experiencing the reverse ("retro") Diels-Alder reaction. Because furan possesses ~20 kcal/mol of aromatic resonance energy, acting as a diene disrupts this aromaticity. Consequently, the Diels-Alder cycloadducts of furan are thermodynamically less stable than those of non-aromatic dienes like cyclopentadiene. If the reaction is heated too much, the equilibrium shifts heavily toward the starting materials due to the entropy-driven retro-Diels-Alder process[8].

Q6: How do I trap the furan Diels-Alder product successfully? A: You must operate under strict kinetic control. Run the reaction at the lowest possible temperature that still allows the forward reaction to proceed (often room temperature or slightly elevated, e.g., 40 °C) and allow longer reaction times. Interestingly, the endo product forms faster (kinetic product), but due to reversibility, the exo product (thermodynamic product) often dominates over time [8]. To make the reaction irreversible, design the system so that the cycloadduct undergoes a subsequent rapid transformation, such as a water-assisted 1,3-H shift leading to aromatization, or utilize intramolecular Diels-Alder (IMDA) strategies to overcome the unfavorable activation entropy [9].

Workflow Start Issue: Furan Degradation Observed in Synthesis CheckCond Analyze Reaction Conditions Start->CheckCond IsAcid Acidic pH or Lewis Acids present? CheckCond->IsAcid IsOx Oxidizing Agents or UV/Air present? CheckCond->IsOx IsHeat High Heat + Dienophile? CheckCond->IsHeat FixAcid Use mild catalysts (BF3/H3PO4) or polar aprotic solvent (DMF) IsAcid->FixAcid Yes FixOx Degas solvents, run under Ar/N2, store at -15°C IsOx->FixOx Yes FixHeat Lower temperature to favor kinetic DA product IsHeat->FixHeat Yes

Troubleshooting workflow for furan stability issues in synthesis.

References

  • Benchchem. "Stability issues of furan rings in acidic or basic conditions". Available at: 1

  • Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Furan". Available at: 2

  • UOMosul. "Furan Chemical properties and reactions". Available at:3

  • ChemSusChem (NIH). "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions". Available at: 4

  • ResearchGate. "General scheme of the study of furan stability". Available at: 5

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). "Photosensitized oxidation of furans. Part 1. Synthesis and properties of furan endo-peroxides". Available at: 6

  • TCI Chemicals. "Furan Photo-Oxidation Based Click Reactions". Available at: 7

  • Master Organic Chemistry. "Diels-Alder Reaction: Kinetic and Thermodynamic Control". Available at: 8

  • MDPI. "Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes". Available at: 9

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol and Other Amino Alcohols: A Guide for Researchers

In the landscape of medicinal chemistry, the amino alcohol scaffold is a privileged structural motif, integral to a wide array of biologically active compounds.[1][2] This guide provides a comprehensive comparative analy...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the amino alcohol scaffold is a privileged structural motif, integral to a wide array of biologically active compounds.[1][2] This guide provides a comprehensive comparative analysis of the potential biological activity of a novel furan-containing amino alcohol, 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, against a backdrop of other well-documented amino alcohols. By synthesizing data from existing literature, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for the biological evaluation of this compound and to highlight its potential as a therapeutic agent.

The furan ring, an electron-rich aromatic heterocycle, is a known pharmacophore that can impart unique electronic and steric properties to a molecule, often enhancing its biological efficacy and pharmacokinetic profile.[3][4][5] When combined with the versatile amino alcohol functional group, the resulting molecule holds significant promise for diverse therapeutic applications, including antimicrobial, antifungal, and anticancer activities.[3][6] The introduction of a bromine atom to the furan ring is a strategic modification anticipated to further modulate the compound's biological activity, a common strategy in medicinal chemistry to enhance potency.

This guide will delve into the anticipated biological activities of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, drawing parallels with structurally related amino alcohols. We will present a logical framework for its synthesis and biological evaluation, grounded in established experimental protocols.

Comparative Biological Activities: A Predictive Overview

While direct experimental data for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is not yet prevalent in public-domain literature, a comparative analysis based on structure-activity relationships (SAR) of analogous compounds provides a strong foundation for predicting its biological profile.

Antimicrobial and Antifungal Potential

Furan and benzofuran derivatives are well-documented for their broad-spectrum antimicrobial and antifungal properties.[4][7][8] The presence of the furan moiety in the target compound is a strong indicator of potential antimicrobial efficacy. Furthermore, the amino alcohol group is a common feature in many antimicrobial agents.[2][9]

The introduction of a halogen, such as bromine, onto a heterocyclic ring frequently enhances antimicrobial activity. This is attributed to increased lipophilicity, which can facilitate cell membrane penetration, and the potential for halogen bonding interactions with biological targets.[10] For instance, studies on various brominated benzofuran derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[11][12]

Table 1: Comparative Antimicrobial Activity of Structurally Related Amino Alcohols

Compound/AnalogTarget MicroorganismMIC (µg/mL)Reference
(R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-olS. aureus ATCC 2592364[7]
(R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-olM. furfur DSM 617064[7]
Novel l-amino alcohol derivatives (e.g., 14i, 14n, 14s, 14v)C. albicans, C. tropicalis0.03-0.06[13]
Novel l-amino alcohol derivatives (e.g., 14i, 14n, 14s, 14v)A. fumigatus, C. neoformans1-2[13]
Aryl furan derivative 73S. aureus, E. coli, P. aeruginosaNot specified, but showed considerable activity[8]

Based on these findings, it is hypothesized that 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol will exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. The combination of the furan ring, the amino alcohol side chain, and the bromine substituent creates a molecule with high potential for antimicrobial drug development.

Anticancer Activity

The amino alcohol scaffold is a key component in numerous anticancer agents.[14][15][16] The mechanism of action for many of these compounds involves the induction of apoptosis.[14][17] Furan-containing compounds have also demonstrated significant cytotoxic activity against various cancer cell lines.[3]

The structural features of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol align with those of other amino alcohols that have shown promising anticancer activity. For example, eugenol-derived β-amino alcohols have been shown to be selectively toxic to cancer cells while exhibiting no appreciable toxicity towards non-cancerous human cells.[14][17]

Table 2: Comparative Anticancer Activity of Structurally Related Amino Alcohols

Compound/AnalogCell LineActivity (IC50, µM)Reference
Eugenol β-amino alcohol derivativesAGS (gastric adenocarcinoma), A549 (lung adenocarcinoma)Varies, some showed significant cytotoxicity[14]
Novel β-amino alcohols with N-anthranyl groupFive human cancer cell linesSome compounds showed activity comparable to cisplatin[16]
Isosteviol-based 1,3-aminoalcoholsA2780, HeLa, MCF-7, MDA-MB-231N-benzyl or (1H-imidazol-1-yl)-propyl substitution showed reliable antiproliferative activity[18]
2-(2-(2-Hydroxyethylamino)ethylamino)cyclohexanol (HEAC) and its metal complexesK562 (human leukemia)Showed in vitro activity, inducing apoptosis[15]

The collective evidence suggests that 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is a strong candidate for anticancer drug discovery. Its potential to induce apoptosis in cancer cells warrants thorough investigation.

Experimental Protocols

To facilitate the investigation of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, we provide the following established and validated experimental protocols for its synthesis and biological evaluation.

Synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

A common and effective method for the synthesis of β-amino alcohols is the reduction of the corresponding α-amino ketone.[19] This approach can be adapted for the synthesis of the title compound.

Step 1: Synthesis of 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(5-bromofuran-2-yl)ethan-1-one in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromination: While stirring, add a solution of bromine in the same solvent dropwise to the flask at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, the mixture is poured into ice-water. The resulting precipitate is filtered, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one

  • Reaction Setup: Dissolve the synthesized 2-bromo-1-(5-bromofuran-2-yl)ethan-1-one in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Amination: Add an excess of aqueous ammonia or a solution of the desired amine to the flask. The reaction is typically stirred at room temperature for several hours.

  • Workup: The solvent is removed under reduced pressure. The residue is then treated with a dilute acid to protonate the amine, followed by extraction with an organic solvent to remove any unreacted starting material. The aqueous layer is then basified and extracted with an organic solvent to isolate the amino ketone.

  • Purification: The crude amino ketone can be purified by column chromatography.

Step 3: Reduction to 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

  • Reaction Setup: Dissolve the purified 2-amino-1-(5-bromofuran-2-yl)ethan-1-one in a suitable solvent like methanol or ethanol in a round-bottom flask and cool it in an ice bath.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution.

  • Workup: After the reaction is complete (monitored by TLC), the solvent is evaporated. Water is added to the residue, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The final product can be purified by column chromatography on silica gel.

Synthesis_Workflow A 1-(5-bromofuran-2-yl)ethan-1-one B Bromination (Br2, Acetic Acid) A->B Step 1 C 2-Bromo-1-(5-bromofuran-2-yl)ethan-1-one B->C D Amination (NH3) C->D Step 2 E 2-Amino-1-(5-bromofuran-2-yl)ethan-1-one D->E F Reduction (NaBH4, MeOH) E->F Step 3 G 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol F->G

Synthetic workflow for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol.
Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compound can be evaluated using standard methods such as the broth microdilution or agar well diffusion assays to determine the Minimum Inhibitory Concentration (MIC).[20][21][22][23]

Protocol: Broth Microdilution Method

  • Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[20][21]

  • Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing sterile broth.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[20]

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[20]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[20][22]

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare microbial inoculum (0.5 McFarland) C Inoculate 96-well plate A->C B Prepare serial dilutions of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol B->C D Incubate plate C->D E Visually assess for growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for Antimicrobial Susceptibility Testing.

Conclusion and Future Directions

This guide has provided a comprehensive, albeit predictive, comparison of the biological activity of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol with other amino alcohols. Based on established structure-activity relationships, this novel compound presents a compelling profile for further investigation as a potential antimicrobial and anticancer agent. The furan core, the amino alcohol moiety, and the bromo-substituent are all features that have independently and collectively contributed to the biological activity of other molecules.

The provided experimental protocols offer a clear and validated pathway for the synthesis and biological evaluation of this compound. It is our hope that this guide will serve as a valuable resource for researchers in the field, stimulating further exploration into the therapeutic potential of furan-containing amino alcohols. Future research should focus on the enantioselective synthesis of this compound, as chirality often plays a critical role in biological activity.[1][24] Furthermore, detailed mechanistic studies will be crucial to elucidate the specific cellular targets and pathways through which this compound exerts its biological effects.

Sources

Comparative

A Comparative Analysis of the Cytotoxic Potential of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol Against Established Anticancer Agents

Introduction The relentless pursuit of novel anticancer therapeutics has driven the exploration of diverse chemical scaffolds. Among these, furan-containing compounds have emerged as a promising class of molecules with d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless pursuit of novel anticancer therapeutics has driven the exploration of diverse chemical scaffolds. Among these, furan-containing compounds have emerged as a promising class of molecules with demonstrated cytotoxic activity across various cancer cell lines.[1][2] The furan moiety, a five-membered aromatic heterocycle, is a versatile pharmacophore that can be readily functionalized to modulate biological activity.[3] This guide provides a comprehensive in-vitro comparison of a novel furan derivative, 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, with well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

While specific experimental data for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is not yet publicly available, this guide will utilize a scientifically grounded, hypothetical dataset based on the reported activities of structurally similar furan derivatives.[4] This approach allows for a valuable preliminary assessment of its potential cytotoxic efficacy and provides a framework for future experimental validation. The established anticancer agents have been chosen for their distinct and well-characterized mechanisms of action, providing a robust baseline for comparison. Doxorubicin is an anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II.[5] Cisplatin, a platinum-based drug, forms DNA adducts, leading to cell cycle arrest and apoptosis.[1][6] Paclitaxel, a taxane, stabilizes microtubules, thereby disrupting mitotic spindle assembly.[7]

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison to inform further investigation into this promising class of compounds.

Materials and Methods

The following protocols describe a standardized approach for a comparative in-vitro cytotoxicity study.

Cell Culture

Human breast adenocarcinoma cell line, MCF-7, will be used for this study. Cells will be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

Compound Preparation

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, Doxorubicin, Cisplatin, and Paclitaxel will be dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions of 10 mM. Serial dilutions will be made in complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assays. The final DMSO concentration in all wells will be maintained at less than 0.5% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: MCF-7 cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium will be replaced with fresh medium containing various concentrations of the test compounds (0.1, 1, 10, 50, 100 µM). A vehicle control (medium with DMSO) and a blank control (medium only) will also be included.

  • Incubation: The plates will be incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT will be carefully removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability will be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The half-maximal inhibitory concentration (IC50) values will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed MCF-7 cells in 96-well plates B Incubate for 24h A->B C Treat with compounds at various concentrations B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

Results

The cytotoxic effects of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol and the reference anticancer drugs on MCF-7 cells were evaluated after 48 hours of treatment. The results are summarized in the table below.

CompoundIC50 (µM) on MCF-7 cells (Hypothetical/Reported)
2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol8.5 (Hypothetical)
Doxorubicin0.5
Cisplatin15.2
Paclitaxel0.01

Note: The IC50 value for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is a hypothetical value based on the reported activities of similar furan derivatives for illustrative purposes.[2][4]

The dose-response curves would be plotted to visualize the relationship between compound concentration and cell viability. Based on the hypothetical IC50 value, 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol demonstrates significant cytotoxic activity, albeit less potent than Doxorubicin and Paclitaxel, but more potent than Cisplatin against the MCF-7 cell line.

Discussion

The hypothetical cytotoxic profile of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol suggests its potential as a novel anticancer agent. The presence of the furan ring is a common feature in many biologically active compounds, and its derivatives have been shown to possess a wide range of pharmacological activities, including anticancer effects.[1][3] The bromination at the C5 position of the furan ring may enhance the compound's lipophilicity and ability to penetrate cell membranes, potentially contributing to its cytotoxic activity.

Comparative Analysis of Mechanisms of Action

The established anticancer drugs used in this comparison exert their cytotoxic effects through distinct mechanisms:

  • Doxorubicin: This anthracycline intercalates into DNA, interfering with DNA and RNA synthesis.[5] It also inhibits the enzyme topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[8]

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Simplified mechanism of action of Doxorubicin.

  • Cisplatin: Upon entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aqua complex.[1][6] This complex then binds to the N7 position of purine bases in DNA, leading to the formation of intrastrand and interstrand cross-links. These DNA adducts distort the DNA structure, inhibiting replication and transcription, and ultimately triggering apoptosis.[9]

Cisplatin_Mechanism Cis Cisplatin Aqua Aquated Cisplatin Cis->Aqua DNA_Adducts DNA Adducts (Cross-links) Aqua->DNA_Adducts Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Adducts->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Simplified mechanism of action of Cisplatin.

  • Paclitaxel: Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization.[7] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[10]

Paclitaxel_Mechanism Pac Paclitaxel Microtubules Microtubule Stabilization Pac->Microtubules Mitotic_Spindle Disruption of Mitotic Spindle Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Simplified mechanism of action of Paclitaxel.

The mechanism of action for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is yet to be elucidated. However, based on the literature for other cytotoxic furan derivatives, it is plausible that it may induce apoptosis through pathways involving caspase activation or cause cell cycle arrest.[2] Further mechanistic studies are warranted to determine its precise mode of action.

Conclusion

This comparative guide provides a preliminary in-vitro assessment of the cytotoxic potential of the novel furan derivative, 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, against established anticancer drugs. Based on a scientifically informed hypothetical dataset, this compound exhibits promising cytotoxic activity against the MCF-7 breast cancer cell line. While less potent than Doxorubicin and Paclitaxel, it shows greater potency than Cisplatin in this model.

The unique chemical structure of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, featuring a furan core and an amino alcohol side chain, presents a compelling starting point for the development of a new class of anticancer agents. Future research should focus on the synthesis and experimental validation of its cytotoxic activity across a broader panel of cancer cell lines. Elucidating its mechanism of action will be crucial in understanding its therapeutic potential and identifying potential synergistic combinations with existing chemotherapeutic agents. The findings presented in this guide underscore the importance of continued exploration of novel chemical scaffolds in the ongoing fight against cancer.

References

  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (2025, July 10). OncoDaily. Retrieved March 10, 2026, from [Link]

  • Paclitaxel - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Cisplatin in cancer therapy: molecular mechanisms of action. (2017). PMC. Retrieved March 10, 2026, from [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022, April 18). MDPI. Retrieved March 10, 2026, from [Link]

  • Doxorubicin - Wikipedia. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. (2020, August 1). Bentham Science. Retrieved March 10, 2026, from [Link]

  • Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. (n.d.). Abbkine. Retrieved March 10, 2026, from [Link]

Sources

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol Derivatives

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its ability to act as a versatile pharmacophore.[1][2] When incorporated into the 2-amino-1-phen...

Author: BenchChem Technical Support Team. Date: March 2026

The furan scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds and its ability to act as a versatile pharmacophore.[1][2] When incorporated into the 2-amino-1-phenylethanol backbone, a structure known for its diverse pharmacological activities, the resulting 2-amino-1-(furan-2-yl)ethan-1-ol derivatives present a promising avenue for drug discovery.[3] This guide provides a comparative analysis of the anticipated in vitro and in vivo efficacy of a specific subclass: 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol derivatives.

While direct and extensive experimental data for this particular class of compounds is emerging, this guide will extrapolate from existing research on structurally related furan derivatives, bromofuranones, and 2-amino-1-phenylethanol analogues to build a predictive framework for their evaluation.[4][5][6] We will delve into the rationale behind experimental designs for assessing efficacy, from initial cell-free assays to complex animal models, and provide detailed protocols for key methodologies.

The Significance of the 5-Bromofuran Moiety

The introduction of a bromine atom at the 5-position of the furan ring is a strategic chemical modification. Halogenation, particularly bromination, is a well-established strategy in medicinal chemistry to enhance the biological activity of a compound. This can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, which can contribute to stronger and more specific interactions with biological targets.[7] For instance, bromofuranones isolated from marine algae have been investigated as potent inhibitors of quorum sensing in bacteria, highlighting the potential of the bromo-furan scaffold in developing novel antimicrobial agents.[5]

A Predictive Comparison: In Vitro vs. In Vivo Efficacy

Translating promising in vitro results into in vivo efficacy is a critical challenge in drug development. The following sections will outline the expected in vitro activities of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol derivatives and discuss the potential disparities when moving to in vivo models.

In Vitro Evaluation: The First Look at Potential

The initial assessment of novel compounds like the 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol series typically involves a battery of in vitro assays to determine their biological activity and mechanism of action.

Anticipated Biological Activities:

Based on the known activities of furan and amino alcohol derivatives, this class of compounds could be screened for a variety of therapeutic applications:

  • Anticancer Activity: Furan derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism often involves the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[6]

  • Antimicrobial Activity: The furan nucleus is a component of several antimicrobial agents.[2] The 5-bromofuran moiety, in particular, suggests a potential for antibacterial and antifungal properties.[7]

  • Anti-inflammatory Activity: Certain furan derivatives have shown anti-inflammatory properties, for example, by inhibiting the production of nitric oxide (NO).[6]

Key In Vitro Assays:

A tiered approach to in vitro testing is crucial for a comprehensive evaluation.

Assay TypeSpecific Assay ExamplePurposeExpected Data
Cytotoxicity MTT AssayTo assess the concentration-dependent cytotoxic effect on cancer cell lines.IC50 values (the concentration at which 50% of cell growth is inhibited).
Antimicrobial Broth Microdilution AssayTo determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.MIC values (the lowest concentration that prevents visible growth).
Mechanism of Action Western Blot AnalysisTo investigate the effect of the compounds on specific protein expression in relevant signaling pathways (e.g., PI3K/Akt, apoptosis-related proteins).Changes in protein levels (upregulation or downregulation).
Enzyme Inhibition Kinase Inhibition AssayTo determine if the compounds inhibit specific enzymes (e.g., protein kinases) that are often dysregulated in diseases like cancer.IC50 values for enzyme inhibition.

Experimental Workflow: From In Vitro Hit to In Vivo Candidate

The progression from identifying a bioactive compound in vitro to validating its efficacy in a living organism follows a structured path. This workflow is designed to de-risk the transition and provide a comprehensive understanding of the compound's potential as a therapeutic agent.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation in_vitro_screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) hit_identification Hit Identification (Potent & Selective Compounds) in_vitro_screening->hit_identification Identify initial hits moa_studies Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) hit_identification->moa_studies Understand how they work lead_optimization Lead Optimization (Structure-Activity Relationship) moa_studies->lead_optimization Refine chemical structure pk_studies Pharmacokinetic Studies (ADME) lead_optimization->pk_studies Transition to animal models pd_studies Pharmacodynamic Studies (Target Engagement) pk_studies->pd_studies Relate drug levels to effect efficacy_models Disease Models (e.g., Xenograft, Infection Models) pd_studies->efficacy_models Confirm therapeutic effect toxicology_studies Toxicology Studies (Safety Assessment) efficacy_models->toxicology_studies Assess safety profile

Caption: A generalized workflow for progressing a chemical series from initial in vitro screening to in vivo efficacy testing.

In Vivo Evaluation: The Reality Check

While in vitro assays provide valuable initial data, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies are essential to assess the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of the 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol derivatives.

Potential In Vitro-In Vivo Discrepancies:

  • Metabolic Instability: The furan ring can be susceptible to metabolic activation by cytochrome P450 enzymes, potentially leading to the formation of reactive intermediates and rapid clearance from the body.[1] This would result in lower than expected in vivo efficacy despite high in vitro potency.

  • Poor Bioavailability: Even with good membrane permeability in vitro, a compound may have low oral bioavailability due to poor absorption, first-pass metabolism, or rapid excretion.

  • Off-Target Effects: In a complex biological system, a compound may interact with unintended targets, leading to unforeseen side effects or a reduction in efficacy at the intended target.

  • Toxicity: A compound that is non-toxic to cell lines in vitro may exhibit toxicity in vivo due to the involvement of multiple organ systems.

Key In Vivo Studies:

Study TypeSpecific Model ExamplePurposeExpected Data
Pharmacokinetics (PK) Mouse or Rat Single-Dose StudyTo determine the absorption, distribution, metabolism, and excretion (ADME) profile.Key PK parameters: Cmax, Tmax, AUC, half-life.
Efficacy Cancer Xenograft ModelTo evaluate the antitumor activity in a living organism.Tumor growth inhibition (TGI).
Efficacy Murine Infection ModelTo assess the antimicrobial efficacy in a relevant infection model.Reduction in bacterial or fungal load.
Toxicology Acute Toxicity StudyTo determine the short-term adverse effects and the maximum tolerated dose (MTD).Clinical observations, body weight changes, mortality.

Detailed Experimental Protocols

To ensure the reproducibility and reliability of the data, standardized and well-validated protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol derivatives against a cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of a lead 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol derivative.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for implantation (e.g., MCF-7)

  • Matrigel

  • Lead compound formulated for oral or intraperitoneal administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MCF-7 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = 0.5 x length x width²).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the lead compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.

  • Monitoring: Monitor tumor growth, body weight, and the general health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Analyze statistical significance using appropriate tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

The 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the established biological activities of related furan and amino alcohol derivatives, these compounds are worthy of investigation for their potential anticancer, antimicrobial, and anti-inflammatory properties. A systematic and rigorous evaluation, following the principles and protocols outlined in this guide, will be crucial to bridge the gap between in vitro promise and in vivo efficacy. Future research should focus on synthesizing a library of these derivatives and performing comprehensive in vitro screening to identify lead compounds. Subsequent in vivo studies will then be essential to validate their therapeutic potential and establish their safety profiles, ultimately paving the way for potential clinical development.

References

  • Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE) Derivatives. ACS Medicinal Chemistry Letters. 2014;5(6):655-660. Available from: [Link]

  • Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. Research Journal of Pharmacy and Technology. 2021;14(6):3015-3020. Available from: [Link]

  • Structure-activity relationships of furanones, dihydropyrrolones and thiophenones as potential quorum sensing inhibitors. Future Medicinal Chemistry. 2021;13(3):305-325. Available from: [Link]

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. ResearchGate. 2021. Available from: [Link]

  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules. 2022;27(8):2596. Available from: [Link]

  • Green one-pot synthesis of a novel furan-2(3H)-one derivative: in vitro antiproliferative activity and DFT study. New Journal of Chemistry. 2023;47(42):19693-19706. Available from: [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. 2022;4(2). Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. 2023;28(22):7590. Available from: [Link]

  • Recent progress in the development of β2 adrenergic receptor agonists: a patent review (2015-2020). Taylor & Francis. Available from: [Link]

  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. 2024;12(2):167-181. Available from: [Link]

Sources

Comparative

A Comparative Guide to Cross-Reactivity Studies of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol Based Compounds

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel therapeutic candidates based on the 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (ABE) scaffold. For researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of novel therapeutic candidates based on the 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol (ABE) scaffold. For researchers and drug development professionals, understanding a compound's selectivity is paramount to mitigating safety risks and ensuring on-target efficacy. This document outlines a tiered, systematic approach, presents detailed experimental protocols, and offers a comparative analysis using hypothetical data to illustrate key decision-making processes.

Introduction: The Double-Edged Sword of the Furan Scaffold

The furan ring is a privileged scaffold in medicinal chemistry, integral to numerous approved drugs due to its versatile chemical properties and ability to engage in various biological interactions.[1][2] Its electron-rich nature and aromaticity contribute to favorable binding with diverse biological targets, including enzymes and receptors.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

However, the furan nucleus also presents a significant challenge: the potential for metabolic activation. In vivo oxidation can lead to the formation of reactive intermediates, such as epoxides or cis-enedials, which can covalently bind to off-target macromolecules, leading to toxicity.[4] This inherent reactivity underscores the critical need for rigorous cross-reactivity and selectivity profiling early in the drug discovery pipeline for any furan-based compound series, such as the ABE class.

This guide uses the ABE scaffold as a representative case to demonstrate a robust strategy for identifying and characterizing off-target interactions, thereby enabling a data-driven assessment of a compound's therapeutic potential.

Designing the Cross-Reactivity Screening Cascade

A multi-tiered screening cascade provides a resource-efficient strategy to progressively build a comprehensive selectivity profile. The process begins with broad, predictive methods and funnels down to specific, functional assays for compounds of interest.

G

Tier 1: In Silico & Computational Prediction The initial step leverages computational tools to predict potential off-target interactions. Molecular similarity methods compare the 2D or 3D structure of the ABE compounds against databases of known ligands.[5] This approach can preemptively identify compounds likely to cross-react with targets of other known drugs, helping to prioritize which physical assays to run and which analogs to deprioritize.[5]

Tier 2: Broad Panel In Vitro Binding Assays Compounds are screened against a large panel of known drug targets (e.g., 48-100 targets) that are commonly associated with adverse drug reactions. The primary goal is to identify any significant binding interactions. Competitive radioligand binding assays are a gold standard for this tier, where the test compound's ability to displace a high-affinity radiolabeled ligand from a receptor is quantified. The output is typically an IC50 value, which is the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.[6]

Tier 3: In Vitro Functional Assays Any "hits" identified in Tier 2 must be confirmed in a functional context. A compound that binds to a receptor may be an agonist, antagonist, or have no functional effect. Functional assays, such as enzyme inhibition assays or cell-based reporter assays, determine the actual biological consequence of this binding.[3] This step is crucial for distinguishing nuisance binders from compounds with genuine off-target activity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a standardized method for assessing the binding affinity of an ABE compound at a specific G-Protein Coupled Receptor (GPCR), a common off-target class.

Objective: To determine the IC50 and calculate the inhibitory constant (Ki) of "ABE-Lead-01" for the Dopamine D2 receptor.

Materials:

  • Test Compound: ABE-Lead-01, dissolved in 100% DMSO to a 10 mM stock.

  • Cell Membranes: Commercially available membranes from HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-Specific Binding Control: Haloperidol (10 µM final concentration).

  • Scintillation Cocktail & 96-well Filter Plates.

G

Step-by-Step Methodology:

  • Compound Preparation: Create a serial dilution series of ABE-Lead-01 in assay buffer, typically from 100 µM to 0.1 nM. Also prepare solutions for total binding (buffer + DMSO only) and non-specific binding (10 µM Haloperidol).

  • Reaction Setup: In a 96-well plate, combine the following in order:

    • 50 µL of Assay Buffer

    • 50 µL of diluted test compound, Haloperidol, or buffer/DMSO control.

    • 50 µL of [³H]-Spiperone (at a final concentration equal to its Kd).

    • 50 µL of D2 receptor membranes (e.g., 10 µg protein per well).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature with gentle agitation. This allows the binding reaction to reach equilibrium. The choice of time and temperature is target-dependent and must be optimized.

  • Harvesting: Rapidly aspirate the contents of the wells through a glass fiber filter plate using a cell harvester. This traps the membranes (with bound radioligand) on the filter.

  • Washing: Immediately wash the filters three times with 200 µL of ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Allow the filters to dry completely. Add 200 µL of scintillation cocktail to each well and count the retained radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of ABE-Lead-01 using the formula: % Inhibition = 100 * (1 - ([CPM_Sample] - [CPM_NSB]) / ([CPM_Total] - [CPM_NSB])) where NSB is Non-Specific Binding.

    • Plot the percent inhibition against the log concentration of ABE-Lead-01 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

    • Convert the IC50 to a Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of these studies, we will compare our hypothetical lead compound, ABE-Lead-01 , against two other compounds:

  • Comparator A: A known selective inhibitor of the primary target (e.g., a specific kinase).

  • Comparator B: A known non-selective or "dirty" drug with multiple off-target activities.

The following table summarizes hypothetical IC50 values (in µM) obtained from a broad panel screening.

Target ClassTarget NameABE-Lead-01 (IC50 µM) Comparator A (IC50 µM) Comparator B (IC50 µM)
Primary Target Kinase X 0.05 0.02 0.15
GPCRDopamine D2> 10> 100.8
GPCR5-HT2B1.5> 100.5
Ion ChannelhERG8.0> 101.2
EnzymeCOX-2> 10> 102.5
KinaseVEGFR22.55.00.9

G

Interpretation of Results:

  • ABE-Lead-01: Shows high potency for its primary target, Kinase X. It exhibits a potential off-target liability at the 5-HT2B receptor (IC50 = 1.5 µM) and VEGFR2 (IC50 = 2.5 µM). The selectivity ratio for 5-HT2B is 30-fold (1.5 / 0.05), which warrants further investigation. The hERG activity at 8.0 µM is a moderate concern that needs careful monitoring.

  • Comparator A: Demonstrates a highly selective profile. It is potent at its primary target and shows no significant activity (<10 µM) against any of the tested off-targets, representing an ideal selectivity profile.

  • Comparator B: This compound is potent at its primary target but displays significant activity across multiple unrelated targets (D2, 5-HT2B, hERG, VEGFR2, COX-2). This polypharmacology profile suggests a high likelihood of producing unwanted side effects.

This comparative analysis clearly positions ABE-Lead-01 as a potent compound with specific, addressable off-target activities that must be evaluated in subsequent functional and in vivo safety studies. The bromofuran moiety could be a key contributor to these interactions, and further structure-activity relationship (SAR) studies would be necessary to mitigate these off-target effects while retaining on-target potency.

Conclusion

The evaluation of cross-reactivity is a non-negotiable step in the development of furan-based therapeutics like the 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol series. A systematic, tiered approach combining in silico prediction, broad panel binding assays, and targeted functional assays provides the necessary data to build a robust selectivity profile. By objectively comparing lead candidates against well-characterized compounds, researchers can make informed decisions, prioritize molecules with the highest probability of success, and ultimately develop safer and more effective medicines.

References

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (n.d.). MDPI.
  • Cross-reactivity - Wikipedia. (n.d.). Wikipedia.
  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. (n.d.). PMC.
  • Furans, Thiophenes and Related Heterocycles in Drug Discovery. (2026, February 5).
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. (n.d.). BenchChem.
  • Furan: A Promising Scaffold for Biological Activity. (n.d.). Preprints.org.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Oriental Journal of Chemistry.

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is publicly available at the time of this writing. The following disposal procedures are synthesized from safety data for struct...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is publicly available at the time of this writing. The following disposal procedures are synthesized from safety data for structurally similar compounds, including brominated organic compounds and furan derivatives, alongside established best practices for hazardous chemical waste management.[1] It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.[2] This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol is a complex organic molecule whose hazard profile is dictated by its constituent functional groups: a brominated furan ring and an amino alcohol side chain. A thorough understanding of these components is critical for anticipating risks and implementing appropriate handling and disposal protocols.

  • Brominated Organic Compound: Chemicals in this class present significant health and safety hazards, including potential toxicity, corrosivity, and reactivity.[3] Improper disposal can lead to the formation of persistent and toxic byproducts, such as brominated dioxins, during waste processing and can cause significant environmental harm.[3][4] Many novel brominated compounds are known to be persistent, bioaccumulative, and toxic (PBT).[5]

  • Furan Moiety: Furan and its derivatives can be flammable and toxic.[1] The furan ring is a structural component in numerous pharmacologically active compounds, but it also warrants careful handling due to its potential for adverse health effects.[6]

  • Amino Alcohol: While the amino alcohol group is common, its presence can influence the compound's solubility and reactivity. Compounds with amine groups may be corrosive or irritants.[7][8]

Given these characteristics, all waste containing 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol must be treated as hazardous chemical waste.[9] Sink or sewer disposal is strictly forbidden.[9][10]

Required Personal Protective Equipment (PPE) and Safety Measures

Before handling the chemical or its waste, ensure all safety measures are in place. Work should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[11]

Hazard CategoryRecommended Personal Protective Equipment (PPE)Causality and Rationale
Chemical Handling & Waste Collection Flame-retardant lab coat, safety goggles with side shields, chemical-resistant nitrile gloves.[1][12]Provides a primary barrier against accidental splashes and contact. Furan derivatives can be irritating to the skin and eyes.[13][14]
Toxicity (Inhalation/Dermal) Work within a chemical fume hood.[11]Protects against inhalation of potentially harmful vapors. Many brominated and furan-containing compounds are toxic if inhaled.[13][14]
Spill Management All of the above, plus respiratory protection if a large spill occurs outside a fume hood.[1]Ensures protection during cleanup of a larger, uncontrolled release where vapor concentrations may be higher.

Step-by-Step Disposal Protocol

The cornerstone of safe disposal is meticulous segregation to prevent dangerous reactions and ensure regulatory compliance.[10][11] Never mix halogenated waste with non-halogenated waste streams.[3]

Step 1: Designate a Hazardous Waste Container

  • Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[15] The container must be in good condition, free from damage or deterioration.[15]

  • Affix a "Hazardous Waste" label to the container before adding any waste.[16]

Step 2: Waste Segregation and Collection

  • Primary Waste Stream: Carefully transfer any unused 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol, solutions containing the compound, or reaction mixtures directly into the designated hazardous waste container.

  • Waste Category: This waste must be categorized as "Halogenated Organic Waste." [3] This is the most critical step, as mixing with other waste types can have severe consequences. For instance, incinerating mixed halogenated and non-halogenated waste can generate highly toxic brominated dioxins.[3]

  • Labeling: On the hazardous waste label, clearly write the full chemical name, "2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol," and list any other solvents or chemicals present in the waste mixture with their approximate concentrations.[10] Keep the container closed at all times except when adding waste.[16][17]

Step 3: Disposal of Contaminated Materials

  • Any materials that have come into contact with the compound are also considered hazardous waste. This includes:

    • Gloves, weigh boats, and pipette tips

    • Silica gel and filter paper from chromatography or filtration[3]

    • Contaminated paper towels or absorbent pads

  • Collect these solid items in a separate, clearly labeled solid hazardous waste container or a double-bagged, sealed transparent bag designated for "Solid Halogenated Organic Waste." [3][16]

Step 4: Storage and Pickup

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[2][18] This area should be under the control of laboratory personnel.

  • Ensure the storage location is cool, dry, and away from direct sunlight, heat sources, and incompatible materials like strong oxidizing agents.[3][10]

  • Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste contractor.[2] Do not allow waste to accumulate.

Emergency Spill Management

Immediate and correct action is crucial in the event of a chemical spill.[3]

Step 4.1: Secure the Area

  • Alert all personnel in the immediate vicinity and restrict access to the area.[16]

  • If any flammable solvents are present, extinguish all potential ignition sources.[1]

Step 4.2: Assess and Protect

  • Wearing the appropriate PPE (lab coat, goggles, gloves), assess the extent of the spill.

  • Ensure ventilation is adequate. If the spill is large or outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Step 4.3: Contain and Clean

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.[1]

  • For small spills, a neutralizing agent like sodium thiosulfate can be applied before absorption.[3]

  • Using non-sparking tools, carefully collect the absorbed material and place it into the designated hazardous waste container for solid halogenated waste.[1]

Step 4.4: Decontaminate

  • Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[16]

  • Properly dispose of all contaminated PPE as solid hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol and associated waste.

G start Waste Generation (2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol) is_solid Is the waste solid or liquid? start->is_solid liquid_waste Liquid Waste (Pure compound, solutions) is_solid->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, wipes, silica) is_solid->solid_waste Solid liquid_container Collect in a sealed, compatible liquid waste container (glass/HDPE). liquid_waste->liquid_container solid_container Collect in a designated, sealed solid waste container or double bag. solid_waste->solid_container label_liquid Label as 'Hazardous Waste: Halogenated Organic Liquid' List all chemical components. liquid_container->label_liquid label_solid Label as 'Hazardous Waste: Halogenated Organic Solid' List contaminants. solid_container->label_solid storage Store in designated Satellite Accumulation Area. Segregate from incompatibles. label_liquid->storage label_solid->storage pickup Arrange for pickup by Institutional EHS or licensed contractor. storage->pickup

Caption: Disposal workflow for 2-Amino-1-(5-bromofuran-2-yl)ethan-1-ol.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Benchchem. (n.d.). Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Wilco Prime. (2024, October 2). The Importance of Chemical Safety in R&D Labs. Retrieved from [Link]

  • Benchchem. (n.d.). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Furan. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Science Forum For Lab Technicians. (2008, October 22). Bromine water - disposal. Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023, October 11). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Retrieved from [Link]

  • PubMed. (2019, December 3). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • SpringerLink. (n.d.). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments. Retrieved from [Link]

  • European Chemicals Agency. (2024, December 18). ECHA raises environmental concerns over certain aromatic brominated flame retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). Occurrence, bioaccumulation, fate, and risk assessment of novel brominated flame retardants (NBFRs) in aquatic environments — A critical review. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Reactions of 2-Bromo-1-furan-2-yl-ethanone.
  • Chemspace. (n.d.). 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol. Retrieved from [Link]

  • Chemspace. (n.d.). 2-amino-1-[5-(thiophen-2-yl)furan-2-yl]ethan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Retrieved from [Link]

  • MDPI. (2025, March 11). Role of Furfural and 5-Methyl-2-furfural in Glucose-Induced Inhibition of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Chemical Models and Pork Patties. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.